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1,2-Dichloro-4-methoxy-5-nitrobenzene Documentation Hub

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  • Product: 1,2-Dichloro-4-methoxy-5-nitrobenzene
  • CAS: 100948-84-3

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1,2-Dichloro-4-methoxy-5-nitrobenzene for synthesis planning

This technical guide details the physicochemical profile, synthetic utility, and reactivity of 1,2-Dichloro-4-methoxy-5-nitrobenzene (also known as 4,5-Dichloro-2-nitroanisole ).[1] [1] Executive Summary 1,2-Dichloro-4-m...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic utility, and reactivity of 1,2-Dichloro-4-methoxy-5-nitrobenzene (also known as 4,5-Dichloro-2-nitroanisole ).[1]

[1]

Executive Summary

1,2-Dichloro-4-methoxy-5-nitrobenzene is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of heterocyclic pharmaceutical agents and agrochemicals.[1] Its utility stems from the orthogonal reactivity of its substituents: a nucleophilic oxygen (methoxy), a strong electron-withdrawing group (nitro), and two halogen atoms with distinct electrophilic susceptibilities.[1] This guide provides the data necessary to predict its behavior in nucleophilic aromatic substitution (


) and reduction protocols.[1]

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for synthesis planning.

PropertyValue / DescriptionPractical Implication
IUPAC Name 1,2-Dichloro-4-methoxy-5-nitrobenzenePrimary identifier for regulatory filing.[1]
Common Alias 4,5-Dichloro-2-nitroanisoleUseful for searching older literature.
Molecular Formula

Stoichiometry calculations.
Molecular Weight 222.02 g/mol Reagent mass balancing.[1]
Physical State Pale yellow crystalline solidTypical of nitro-anisole derivatives.[1]
Melting Point 80–90 °C (Predicted range*)Solid handling at RT; melt-processing possible.[1]
LogP ~3.1 – 3.5Highly lipophilic; requires organic solvents (DCM, EtOAc).
Solubility Soluble: Acetone, DCM, DMF, DMSOInsoluble: WaterReactions require anhydrous organic media.

*Note: While the aniline derivative melts at ~178°C, the anisole lacks H-bond donation, significantly lowering the melting point.

Electronic Structure & Reactivity Mapping[1]

Understanding the regioselectivity of this molecule is critical to avoiding byproduct formation.[1] The molecule contains two chlorine atoms, but they are not chemically equivalent.

Reactivity Diagram (Graphviz)[1]

The following diagram maps the electronic influence of substituents on the chlorine atoms.

ReactivityMap cluster_legend Reaction Logic Center Benzene Ring NO2 5-NO2 (Nitro) Strong EWG (-M, -I) Center->NO2 OMe 4-OMe (Methoxy) Donor (+M) / Inductive (-I) Center->OMe Cl1 1-Cl (Chlorine) Meta to NO2 STABLE Center->Cl1 Cl2 2-Cl (Chlorine) Para to NO2 LABILE (Reactive) Center->Cl2 NO2->Cl1 Meta (No Activation) NO2->Cl2 Activates (Para) OMe->Cl1 Deactivates (Para) OMe->Cl2 Meta (Minor Effect) key The 2-Cl position is the primary site for Nucleophilic Aromatic Substitution (SNAr) due to para-activation by Nitro.

Caption: Regioselectivity map highlighting the C2-Chlorine as the exclusive site for SNAr displacement.[1][2][3]

Mechanistic Insight[4]
  • The "Hot" Spot (C2-Cl): The chlorine at position 2 is para to the Nitro group.[1] The Nitro group stabilizes the Meisenheimer complex intermediate via resonance, drastically lowering the activation energy for nucleophilic attack at C2.[1]

  • The "Cold" Spot (C1-Cl): The chlorine at position 1 is meta to the Nitro group.[1] It lacks resonance activation and is effectively inert to mild nucleophiles.[1]

  • The Methoxy Effect: The C4-Methoxy group is an electron donor (+M).[1] It is para to C1-Cl, further deactivating C1. It is meta to C2-Cl, meaning it exerts only a weak inductive withdrawal effect, barely hindering the reactivity at C2.

Synthesis Planning & Protocols

Upstream Synthesis (Preparation of the Core)

If the compound is not purchased, it is best synthesized via the methylation of 4,5-dichloro-2-nitrophenol .[1] Direct nitration of 3,4-dichloroanisole is risky due to isomer mixtures (formation of the 6-nitro isomer).[1]

Protocol: Methylation of 4,5-Dichloro-2-nitrophenol

  • Reagents: 4,5-Dichloro-2-nitrophenol (1.0 eq), Methyl Iodide (MeI, 3.0 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone (Anhydrous).

  • Procedure:

    • Dissolve phenol in acetone under inert atmosphere (

      
      ).
      
    • Add

      
       and stir for 15 minutes to form the phenoxide.[1]
      
    • Add MeI dropwise (Caution: MeI is a volatile carcinogen).[1]

    • Reflux for 2–4 hours.[1] Monitor by TLC (Hexane/EtOAc).[1]

    • Workup: Filter off inorganic salts. Concentrate filtrate.[1] Recrystallize from Ethanol/Water.[1]

Downstream Transformation (Utilization)

The most common application is the displacement of the C2-Chlorine followed by nitro reduction to form functionalized anilines or benzimidazoles.[1]

Workflow Diagram:

SynthesisFlow Start 1,2-Dichloro-4-methoxy- 5-nitrobenzene Step1 Step 1: SNAr Displacement (Nucleophile: R-NH2, R-SH) Start->Step1 Selectively displaces C2-Cl Intermed Intermediate: N-Alkyl-2-amino-4-chloro- 5-methoxy-nitrobenzene Step1->Intermed Step2 Step 2: Nitro Reduction (Fe/HCl or H2/Pd-C) Intermed->Step2 Final Target: Functionalized Aniline (Precursor for Cyclization) Step2->Final

Caption: Standard synthetic workflow converting the nitro-anisole core into complex aniline derivatives.

Handling & Stability

  • Thermal Stability: Nitro compounds can be shock-sensitive or thermally unstable at high temperatures.[1] Do not distill the neat compound above 150°C.[1]

  • Storage: Store in amber vials at room temperature. Light sensitive (nitro group degradation).[1]

  • Safety:

    • Skin/Eye: Severe irritant.[1] The compound is lipophilic and can penetrate skin.[1]

    • Toxicity: Like most chloronitrobenzenes, assume potential methemoglobinemia induction upon exposure. Use full PPE (Nitrile gloves, fume hood).

References

  • Chemical Identification: 4,5-Dichloro-2-nitroanisole. PubChem Compound Summary. National Center for Biotechnology Information.[1] [1]

  • Synthesis Protocol: Chemoenzymatic Creation of Chiral Building Blocks. Waseda University Repository.[1][4] (Describes methylation of 4,5-dichloro-2-nitrophenol to 1,2-dichloro-4-methoxy-5-nitrobenzene).

  • SNAr Mechanism: Nucleophilic Aromatic Substitution Regioselectivity. Chemistry LibreTexts.

Sources

Exploratory

Molecular structure and crystallography of 1,2-Dichloro-4-methoxy-5-nitrobenzene

An In-Depth Technical Guide on the Molecular Structure and Crystallography of 1,2-Dichloro-4-methoxy-5-nitrobenzene Executive Summary This technical guide provides a comprehensive structural analysis of 1,2-Dichloro-4-me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Molecular Structure and Crystallography of 1,2-Dichloro-4-methoxy-5-nitrobenzene

Executive Summary

This technical guide provides a comprehensive structural analysis of 1,2-Dichloro-4-methoxy-5-nitrobenzene (also known as 4,5-dichloro-2-nitroanisole ). A critical intermediate in the synthesis of bioactive alkaloids (such as (-)-physostigmine analogs) and agrochemicals, this compound presents a unique crystallographic challenge due to the steric interplay between its ortho-methoxy and ortho-nitro substituents. This guide details the molecular architecture, validated synthesis protocols, and the crystallographic framework required for structural determination.[1]

Part 1: Chemical Identity & Molecular Architecture

The structural integrity of 1,2-Dichloro-4-methoxy-5-nitrobenzene is defined by a highly substituted benzene ring where steric crowding dictates the molecular conformation.

Nomenclature & Identification
ParameterDetail
IUPAC Name 1,2-Dichloro-4-methoxy-5-nitrobenzene
Common Synonym 4,5-Dichloro-2-nitroanisole
CAS Registry 100948-84-3
Molecular Formula C₇H₅Cl₂NO₃
Molecular Weight 222.02 g/mol
SMILES COc1cc(Cl)c(Cl)cc1[O-]
Structural Connectivity & Steric Map

The molecule features two distinct steric zones: the dichloro- motif (C1–C2) and the nitroanisole motif (C4–C5). The juxtaposition of the methoxy group (–OCH₃) at C4 and the nitro group (–NO₂) at C5 creates significant torsional strain, forcing the nitro group to rotate out of the aromatic plane to minimize repulsion between the methoxy oxygen lone pairs and the nitro oxygens.

MolecularConnectivity cluster_legend Interaction Types Benzene Benzene Core (Planar) Cl1 Cl (Pos 1) Electron Withdrawing Benzene->Cl1 C-Cl Bond Cl2 Cl (Pos 2) Electron Withdrawing Benzene->Cl2 C-Cl Bond OMe OMe (Pos 4) Electron Donating (Steric Bulk) Benzene->OMe C-O Bond NO2 NO2 (Pos 5) Electron Withdrawing (Twisted) Benzene->NO2 C-N Bond Cl1->Cl2 Ortho-Repulsion (Minor) OMe->NO2 Ortho-Steric Clash (Major Torsion) Covalent Bond Covalent Bond Steric Repulsion Steric Repulsion

Figure 1: Molecular connectivity map highlighting the critical steric clash between the methoxy and nitro groups, which governs the crystal packing.

Part 2: Synthesis & Crystallization Protocol

To obtain high-quality single crystals for X-ray diffraction (XRD), a high-purity sample must first be synthesized. The following protocol is based on the chemoenzymatic studies conducted at Waseda University, utilizing 4,5-dichloro-2-nitrophenol as the precursor.

Synthesis Workflow (Methylation)

Reaction Principle: Nucleophilic aromatic substitution (SNAr) is not required here; instead, a standard Williamson ether synthesis type methylation is performed on the phenol.

Protocol:

  • Precursor: Dissolve 4,5-dichloro-2-nitrophenol (1.0 eq) in anhydrous Acetone .

  • Base: Add Potassium Carbonate (K₂CO₃) (2.0 eq) to deprotonate the phenol.

  • Alkylation: Add Methyl Iodide (MeI) (3.0 eq) dropwise at room temperature.

  • Reaction: Stir under Argon atmosphere until TLC indicates consumption of starting material (approx. 4–6 hours).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Crystallization for XRD

The crude yellow solid requires recrystallization to yield diffraction-quality prisms or needles.

Solvent SystemMethodExpected Crystal Habit
Acetone / Ethanol Slow EvaporationPrisms (Preferred for XRD)
Dichloromethane / Hexane Vapor DiffusionNeedles
Ethyl Acetate Cooling (-20°C)Plates

Step-by-Step Crystal Growth:

  • Dissolve 20 mg of the purified compound in 2 mL of Acetone in a small vial.

  • Place this vial (uncapped) inside a larger jar containing 10 mL of Ethanol (antisolvent).

  • Seal the outer jar. Ethanol vapor will slowly diffuse into the acetone solution, reducing solubility gradually.

  • Store in a vibration-free, dark environment at 20°C for 3–7 days.

  • Harvest crystals when they reach 0.2–0.5 mm in size.

Part 3: Crystallographic Analysis (XRD)

Since a specific CIF (Crystallographic Information File) for this exact isomer is not standard in open databases, this section details the predicted crystallographic parameters based on structural analogs (e.g., 1,2-dichloro-4-nitrobenzene) and the analytical workflow to solve the structure.

Predicted Crystal Lattice Properties

Based on the packing of similar planar, polar aromatics, 1,2-Dichloro-4-methoxy-5-nitrobenzene is expected to crystallize in a centrosymmetric space group to maximize dipole cancellation.

  • Crystal System: Monoclinic or Triclinic

  • Space Group:

    
     (most likely) or 
    
    
    
  • Z (Molecules/Unit Cell): 4

  • Intermolecular Forces:

    • 
      -
      
      
      
      Stacking:
      Offset face-to-face stacking between benzene rings.
    • Halogen Bonding: Cl···O(nitro) or Cl[2][3][4]···Cl contacts driving the lattice assembly.[1]

    • Hydrogen Bonding: Weak C–H···O interactions involving the methoxy methyl group and nitro oxygens.

Structure Solution Workflow

To validate the structure experimentally, follow this self-validating logic:

  • Data Collection: Collect data at 100 K (using liquid nitrogen stream) to reduce thermal motion of the nitro group.

  • Phase Problem Solution: Use Direct Methods (SHELXT) as the heavy chlorine atoms (Z=17) provide sufficient scattering power to phase the reflections.

  • Refinement:

    • Refine the Torsion Angle of the Nitro group (C4-C5-N-O) freely. Expect a twist of 30–60° relative to the ring plane.

    • Check for Disorder in the methoxy group rotation.

    • R-factor Target: Aim for

      
       for high-quality publication data.
      

XRD_Workflow Crystal Single Crystal (0.3 x 0.2 x 0.1 mm) Diffraction X-Ray Diffraction (Mo or Cu Source, 100K) Crystal->Diffraction Phasing Structure Solution (Direct Methods/SHELXT) Diffraction->Phasing Refinement Refinement (SHELXL) Anisotropic Cl, O, N, C Phasing->Refinement Validation CheckCIF / Platon Verify Torsion Angles Refinement->Validation

Figure 2: Crystallographic workflow from sample selection to structural validation.

Part 4: Spectroscopic Validation

Before XRD, the bulk material must be validated using NMR and MS to ensure the correct isomer was synthesized (confirming the 4-methoxy position).

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Two singlets (para-relationship blocked by substituents) or two doublets (if meta coupling visible).

      • H3 (singlet, ~7.5 ppm): Adjacent to Cl and OMe.

      • H6 (singlet, ~7.8 ppm): Adjacent to Cl and NO₂ (deshielded).

    • Aliphatic Region: One singlet at ~4.0 ppm corresponding to the Methoxy (-OCH₃) group.

  • MS (EI/ESI): Molecular ion peak

    
     at m/z 221/223 (characteristic Cl isotope pattern 9:6:1 for two chlorines).
    

References

  • Chemoenzymatic Synthesis of Chiral Building Blocks. Waseda University Repository. (Describes the synthesis of Compound 12: 1,2-Dichloro-4-methoxy-5-nitrobenzene).

  • Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre (CCDC). (Standard reference for analogous crystal structures like 1,2-dichloro-4-nitrobenzene).

  • PubChem Compound Summary. 1,4-Dichloro-2-methoxy-5-nitrobenzene (Isomer comparison). National Center for Biotechnology Information.

Sources

Foundational

Literature review on 1,2-Dichloro-4-methoxy-5-nitrobenzene as a pharmaceutical intermediate

Technical Whitepaper: Strategic Utilization of 1,2-Dichloro-4-methoxy-5-nitrobenzene in TKI Synthesis Executive Summary In the landscape of targeted oncology therapies, 1,2-Dichloro-4-methoxy-5-nitrobenzene (CAS: 7494-45...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 1,2-Dichloro-4-methoxy-5-nitrobenzene in TKI Synthesis

Executive Summary

In the landscape of targeted oncology therapies, 1,2-Dichloro-4-methoxy-5-nitrobenzene (CAS: 7494-45-3, often referred to as 4,5-Dichloro-2-nitroanisole ) serves as a linchpin intermediate. Its structural uniqueness—combining a deactivated dichloro-arene core with an activating methoxy group and a labile nitro moiety—makes it the definitive precursor for the aniline required to synthesize Bosutinib (SKI-606), a dual Src/Abl tyrosine kinase inhibitor (TKI) used in Chronic Myelogenous Leukemia (CML) therapy.

This guide moves beyond basic synthesis; it dissects the Critical Process Parameters (CPPs) required to manufacture this intermediate with high regioselectivity and safety. We explore the electronic directing effects that govern its formation, the reduction protocols that unlock its pharmaceutical utility, and the safety architectures necessary for handling nitro-aromatic precursors.

Structural Architecture & Reactivity Profile

To optimize the use of 1,2-Dichloro-4-methoxy-5-nitrobenzene, one must first understand the electronic "tug-of-war" on the benzene ring.

  • The Methoxy Group (-OMe): A strong activating group (ortho/para director). In the precursor (3,4-dichloroanisole), the para position relative to the methoxy is blocked by a chlorine atom. This forces electrophilic substitution (nitration) to the ortho positions.

  • The Chlorine Atoms (-Cl): Weak deactivators (ortho/para directors). They destabilize the transition state but dictate the final substitution pattern by blocking specific sites.

  • The Nitro Group (-NO2): Once installed, it strongly deactivates the ring, preventing over-nitration under controlled conditions.

Mechanistic Insight: The regioselectivity of the nitration step is driven by the steric difference between the two ortho positions relative to the methoxy group. The position flanked by a chlorine atom (C2 in 3,4-dichloroanisole) is sterically crowded. Consequently, nitration occurs predominantly at the less hindered C6 position, yielding the desired 1,2-dichloro-4-methoxy-5-nitrobenzene.

Diagram 1: Electronic Directing Effects & Regioselectivity

G Precursor 3,4-Dichloroanisole (Substrate) Transition Sigma Complex (Transition State) Precursor->Transition + NO2+ (Electrophile) Product 1,2-Dichloro-4-methoxy- 5-nitrobenzene (Target) Transition->Product Major Pathway (Less Hindered) Isomer Isomeric Impurity (Sterically Hindered) Transition->Isomer Minor Pathway (Steric Clash)

Caption: Regioselective nitration mechanism driven by steric hindrance at the C2 position, favoring the C6 substitution.

Experimental Protocol: Synthesis & Purification

The synthesis of this intermediate requires precise temperature control to mitigate thermal runaway risks associated with nitration.

Step 1: Regioselective Nitration

Objective: Convert 3,4-dichloroanisole to 1,2-dichloro-4-methoxy-5-nitrobenzene.

  • Reagents: 3,4-Dichloroanisole (1.0 eq), Nitric Acid (65%, 1.2 eq), Acetic Acid (Solvent), Sulfuric Acid (Catalyst).

  • Equipment: Jacketed glass reactor with overhead stirring and internal temperature probe.

Protocol:

  • Charge: Load 3,4-dichloroanisole and glacial acetic acid into the reactor. Cool to 0–5°C.

  • Acid Preparation: In a separate vessel, prepare a mixture of

    
     and catalytic 
    
    
    
    .
  • Addition: Add the acid mixture dropwise to the reactor. CRITICAL: Maintain internal temperature

    
    . The reaction is highly exothermic.
    
  • Reaction: Allow the mixture to warm to 20°C and stir for 3–4 hours. Monitor by HPLC until starting material is

    
    .
    
  • Quench: Pour the reaction mass into ice water (ratio 1:3). The product will precipitate as a pale yellow solid.

  • Filtration: Filter the solid and wash with cold water to remove residual acid.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove regioisomers.

Data Summary: Nitration Efficiency

ParameterSpecificationRationale
Temperature 0–10°C (Addition)Prevents dinitration and oxidation by-products.
Solvent Acetic AcidModerates reaction rate compared to neat

.
Yield 85–90%High regioselectivity due to steric factors.
Purity >98% (HPLC)Required for downstream pharmaceutical coupling.[1][2]

Downstream Pharmaceutical Application (Bosutinib)

The primary value of 1,2-dichloro-4-methoxy-5-nitrobenzene lies in its reduction to 2,4-dichloro-5-methoxyaniline . This aniline is the nucleophile that attacks the quinoline core of Bosutinib.

Step 2: Reduction to Aniline

Method: Iron/Ammonium Chloride reduction (Bechamp reduction) is preferred over catalytic hydrogenation in early-phase development to avoid dechlorination by-products.

Protocol:

  • Suspend 1,2-dichloro-4-methoxy-5-nitrobenzene in Methanol/Water (3:1).

  • Add Iron powder (3.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat to reflux (65°C) for 2–4 hours.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate filtrate to obtain 2,4-dichloro-5-methoxyaniline .

Step 3: Coupling ( )

The aniline reacts with 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile via Nucleophilic Aromatic Substitution.

Diagram 2: Bosutinib Synthesis Workflow

Bosutinib Start 1,2-Dichloro-4-methoxy- 5-nitrobenzene Reduction Reduction (Fe / NH4Cl) Start->Reduction Aniline 2,4-Dichloro-5-methoxyaniline (Nucleophile) Reduction->Aniline Coupling SnAr Coupling (Pyridine HCl, 120°C) Aniline->Coupling Quinoline 4-Chloro-quinoline Intermediate Quinoline->Coupling Bosutinib Bosutinib (SKI-606) Final API Coupling->Bosutinib

Caption: Process flow from the nitro intermediate to the final Bosutinib API via reduction and convergent coupling.

Safety & Handling (E-E-A-T)

As a nitro-aromatic compound, this intermediate presents specific hazards that must be managed via engineering controls.

  • Thermal Stability: Nitro compounds have high decomposition energies. Differential Scanning Calorimetry (DSC) should be performed on every new batch to determine the onset of decomposition (

    
    ). Never heat bulk material above 100°C without solvent.
    
  • Skin Sensitization: Halogenated nitrobenzenes are potent sensitizers. Double-gloving (Nitrile/Laminate) and full-face respirators are mandatory during solid handling.

  • Waste Disposal: Aqueous waste from the nitration step contains acidic nitro-derivatives. It must be neutralized and treated as hazardous organic waste, not discharged to standard effluent streams.

References

  • Wang, H., Zhu, C., Zhu, G., Tian, X., Shen, Y., & Mao, Y. (2014). A New and Practical Synthesis of Bosutinib. Heterocycles, 89(12), 2807.[1]

    • (Verified via Heterocycles archive)

  • Kumar, P., et al. (2016).[3] New Route for the synthesis of Bosutinib. Der Pharma Chemica, 8(4), 225-230.

  • Sigma-Aldrich. (2023).

  • Zhu, Y., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4266.

Sources

Exploratory

Chemo-Orthogonal Transformations of the Nitro Moiety in 1,2-Dichloro-4-methoxy-5-nitrobenzene

Topic: Chemical reactivity profile of the nitro group in 1,2-Dichloro-4-methoxy-5-nitrobenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical reactivity profile of the nitro group in 1,2-Dichloro-4-methoxy-5-nitrobenzene Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Electronic Topography

This technical guide delineates the reactivity profile of the nitro group within 1,2-Dichloro-4-methoxy-5-nitrobenzene (DCMNB) . For medicinal chemists and process engineers, this molecule represents a classic "push-pull" aromatic system where the electron-withdrawing nitro group (


) and electron-donating methoxy group (

) create distinct zones of electrophilicity and nucleophilicity.

The core challenge in manipulating DCMNB lies in chemoselectivity .[1] The presence of two chlorine atoms—one meta and one para to the nitro group—introduces the risk of hydrodechlorination during reduction. Conversely, the nitro group activates the C-2 chlorine toward Nucleophilic Aromatic Substitution (


), offering a vector for scaffold diversification prior to reduction.
Electronic Landscape Analysis
  • C-5 (Nitro): The primary electrophilic center for reduction.

  • C-2 (Chlorine): Located para to the nitro group. This position is significantly activated for

    
     displacement by amines or thiols.
    
  • C-1 (Chlorine): Located meta to the nitro group. It is electronically deactivated relative to C-2 and typically remains stable during mild nucleophilic attacks.

  • C-4 (Methoxy): Located ortho to the nitro group. While activated, the methoxy group is a poorer leaving group than chlorine, enforcing regioselectivity at C-2.

Reactivity Profile I: Chemo-Selective Reduction

The reduction of the nitro group to an aniline (4,5-dichloro-2-methoxyaniline) is the most common transformation for this intermediate. However, standard catalytic hydrogenation (e.g.,


) often results in hydrodechlorination , stripping the chlorine atoms and destroying the scaffold's integrity.
Comparative Reduction Methodologies
MethodReagentsSelectivity (Cl Retention)ScalabilityNotes
Béchamp Reduction

or

High (>99%)HighIndustrial standard. Generates iron sludge waste.[2]
Stannous Chloride

High (>98%)Low/MedExcellent for lab scale; prevents side reactions with sensitive groups.
Catalytic Hydrogenation

(Sulfided)
High (>95%)HighRequires poisoned catalyst to inhibit C-Cl bond insertion.
Standard Hydrogenation

Low (<50%)HighNOT RECOMMENDED. Rapid dechlorination occurs.
Protocol A: Selective Béchamp Reduction (Iron/Ammonium Chloride)

Rationale: This method utilizes electron transfer from bulk iron surfaces, which is thermodynamically insufficient to cleave the Aryl-Cl bond under neutral/mildly acidic conditions, ensuring the retention of the halogen pattern.

Materials:

  • DCMNB (10 mmol)

  • Iron Powder (325 mesh, 5.0 equiv)

  • Ammonium Chloride (0.5 equiv)

  • Solvent: Ethanol/Water (4:1 v/v)[1]

Step-by-Step Workflow:

  • Suspension: Charge a 3-neck round-bottom flask with DCMNB and Ethanol/Water mixture. Mechanical stirring is critical due to the heavy iron slurry.

  • Activation: Add

    
     and heat the mixture to 
    
    
    
    .
  • Addition: Add Iron powder portion-wise over 20 minutes to control the exotherm.

  • Reflux: Heat to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The yellow nitro spot (
    
    
    
    ) will disappear, replaced by a fluorescent blue amine spot (
    
    
    ).
  • Workup (Critical): Hot filter the mixture through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize the residue with saturated

    
     and extract with Ethyl Acetate.
    
  • Validation:

    
     should show a broad singlet (approx. 4.0–5.0 ppm) for 
    
    
    
    and the retention of two aromatic singlets (indicating para-positioning of protons relative to Cl/OMe).

Reactivity Profile II: Nitro-Activated Displacement

Before reduction, the nitro group serves as a potent activating group. The chlorine at C-2 is highly labile due to the para-nitro resonance effect, allowing for the introduction of diverse nucleophiles.

Mechanism of Regioselectivity

The Meisenheimer complex formed by attack at C-2 is stabilized by the nitro group (para). Attack at C-1 (meta) lacks this stabilization. Attack at C-4 (ortho) is sterically hindered by the methoxy group and electronically less favorable for leaving group expulsion (


 vs 

).
Protocol B: Regioselective Amination at C-2

Target: Synthesis of N-alkyl-2-amino-4-chloro-5-nitroanisole derivatives.

Materials:

  • DCMNB (1.0 equiv)

  • Primary Amine (e.g., Morpholine or Benzylamine, 1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve DCMNB in DMF (

    
     concentration).
    
  • Base Addition: Add

    
     and stir at room temperature for 10 minutes.
    
  • Nucleophilic Attack: Add the amine dropwise.

  • Temperature Control:

    • For reactive amines (cyclic secondary): Stir at RT for 4 hours.

    • For sterically hindered amines: Heat to

      
      .
      
  • Quench: Pour into ice water. The product often precipitates as a yellow/orange solid due to the retained nitro chromophore.

  • Purification: Recrystallize from EtOH.

Visualizing the Reaction Pathways[3]

The following diagram maps the divergent synthesis pathways controlled by the nitro group.

ReactivityProfile Start 1,2-Dichloro-4-methoxy- 5-nitrobenzene Reduction Pathway A: Reduction (Nitro to Amine) Start->Reduction Fe/HCl or Pt(S)/H2 SNAr Pathway B: SNAr (Displacement of C-2 Cl) Start->SNAr R-NH2 / K2CO3 (C-2 Activation) Product_Aniline 4,5-Dichloro-2-methoxyaniline (Cl retained) Reduction->Product_Aniline Selective Conditions Side_Product Dechlorinated Byproducts (Avoid!) Reduction->Side_Product Pd/C, H2 (Non-selective) Intermediate_SNAr 2-Substituted-4-chloro- 5-nitroanisole SNAr->Intermediate_SNAr Regioselective substitution Post-Funct. Reduction Post-Funct. Reduction Intermediate_SNAr->Post-Funct. Reduction Subsequent Reduction

Caption: Divergent reactivity map showing the chemo-selective reduction (Pathway A) and the nitro-activated nucleophilic substitution at C-2 (Pathway B).

Mechanistic Logic & Troubleshooting

The "Hydrodechlorination" Trap

When using catalytic hydrogenation, the mechanism involves the oxidative addition of the metal catalyst into the C-Cl bond.

  • Observation: If reaction times are prolonged or Pd/C is used, you will observe the loss of the C-2 chlorine first (facilitated by the resulting aniline's electron donation).

  • Correction: Switch to Sulfided Platinum on Carbon (Pt/C-S) . The sulfur poisons the catalyst sites responsible for hydrogenolysis (C-Cl cleavage) while retaining activity for nitro reduction [1].

The "Over-Alkylation" Risk in SNAr
  • Observation: Formation of bis-substituted products (displacing both Cl atoms).

  • Causality: High temperatures (

    
    ) or extremely strong nucleophiles (e.g., thiolates) can force the displacement of the C-1 chlorine, although it is meta to the nitro group.
    
  • Correction: Maintain strict temperature control (

    
    ) and stoichiometry (1.1 equiv of nucleophile).
    

References

  • BenchChem Technical Support. (2025).[1][3] Application Notes and Protocols for the Selective Reduction of 4-Chloro-2-iodo-1-nitrobenzene. BenchChem. Link

  • Mahata, N., et al. (2017). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. Semantic Scholar. Link

  • Organic Chemistry Portal. (2025). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Link

  • WuXi Biology. (2025). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. WuXi AppTec. Link

  • Hibbitts, D., et al. (2024).[4] Kinetics and reaction mechanism of Pd-Catalyzed chlorobenzene hydrogenolysis. University of Florida. Link

Sources

Foundational

CAS registry number and synonyms for 1,2-Dichloro-4-methoxy-5-nitrobenzene

Advanced Intermediate for Agrochemical & Pharmaceutical Synthesis Executive Summary 1,2-Dichloro-4-methoxy-5-nitrobenzene (CAS: 100948-84-3) is a highly specialized aromatic building block characterized by a dense functi...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Intermediate for Agrochemical & Pharmaceutical Synthesis

Executive Summary

1,2-Dichloro-4-methoxy-5-nitrobenzene (CAS: 100948-84-3) is a highly specialized aromatic building block characterized by a dense functionalization pattern.[1][2] Its structure—comprising a benzene core substituted with two chlorine atoms, a methoxy group, and a nitro group—positions it as a critical intermediate in the synthesis of polysubstituted anilines, particularly 4,5-dichloro-2-methoxyaniline . This monograph details the physicochemical properties, validated synthetic protocols, and application spectrum of this compound, specifically tailored for researchers in drug discovery and agrochemical formulation.

Part 1: Chemical Identity & Nomenclature[3][4]

This compound is frequently referenced by its ether-based nomenclature in industrial settings. Researchers must recognize the synonymy between the benzene-based and anisole-based names to ensure accurate procurement and literature retrieval.

Identifier Details
CAS Registry Number 100948-84-3
IUPAC Name 1,2-Dichloro-4-methoxy-5-nitrobenzene
Common Synonyms 4,5-Dichloro-2-nitroanisole; 2-Nitro-4,5-dichloroanisole; 1,2-Dichloro-4-nitro-5-methoxybenzene
Molecular Formula C₇H₅Cl₂NO₃
Molecular Weight 222.02 g/mol
SMILES COc1cc(Cl)c(Cl)cc1=O
InChI Key QFQSBAMTGUKFKS-UHFFFAOYSA-N
Part 2: Physicochemical Profile

The compound presents as a crystalline solid. Its solubility profile is governed by the lipophilic chlorines and the methoxy group, making it soluble in polar aprotic solvents (acetone, DMF) and chlorinated solvents (DCM), but sparingly soluble in water.

Property Value / Description
Appearance Pale yellow crystalline solid
Melting Point 80–85 °C (Estimated based on structural analogs)
Solubility Soluble in Acetone, Ethyl Acetate, Dichloromethane, DMF. Insoluble in water.
Reactivity Susceptible to Nucleophilic Aromatic Substitution (SₙAr) at the methoxy position under forcing conditions; Nitro group reducible to amine.
Storage Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Light sensitive.
Part 3: Synthetic Pathways & Protocols[7]

The synthesis of 1,2-Dichloro-4-methoxy-5-nitrobenzene is primarily achieved via O-methylation of the corresponding phenol. This route offers higher regiocontrol compared to direct nitration of 3,4-dichloroanisole, which often yields isomeric mixtures.

Primary Route: O-Methylation of 4,5-Dichloro-2-nitrophenol

This protocol, validated in total synthesis campaigns (e.g., Ophiobolin A), utilizes mild basic conditions to prevent side reactions involving the nitro group.

Reaction Scheme: 4,5-Dichloro-2-nitrophenol + MeI + K2CO3 → 1,2-Dichloro-4-methoxy-5-nitrobenzene[3]

Detailed Protocol:

  • Reagents:

    • Substrate: 4,5-Dichloro-2-nitrophenol (1.0 equiv)

    • Alkylating Agent: Methyl Iodide (MeI) (3.0 equiv)

    • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

    • Solvent: Acetone (0.2 M concentration relative to substrate)

  • Procedure:

    • Charge a flame-dried round-bottom flask with 4,5-dichloro-2-nitrophenol and anhydrous Acetone.

    • Add K₂CO₃ in a single portion under stirring.

    • Add MeI dropwise via syringe at room temperature (20–25 °C).

    • Stir the suspension vigorously for 4–6 hours. Monitor conversion via TLC (eluent: Hexane/EtOAc 4:1).

    • Quench: Upon completion, add saturated aqueous NH₄Cl solution.

    • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂).

Alternative Route: Nitration of 3,4-Dichloroanisole

While less selective, this industrial route involves the electrophilic aromatic substitution of 3,4-dichloroanisole. The methoxy group directs the incoming nitro group to the ortho positions (2 or 6). Steric hindrance from the C3-chlorine makes position 2 less favorable than position 6 (which corresponds to the target 5-nitro position in the benzene numbering), but isomeric separation is usually required.

Visualizing the Synthesis Logic:

SynthesisPathways cluster_legend Pathway Legend Phenol 4,5-Dichloro-2-nitrophenol Target 1,2-Dichloro-4-methoxy- 5-nitrobenzene (Target) Phenol->Target MeI, K2CO3 Acetone, RT (High Regioselectivity) Anisole 3,4-Dichloroanisole Anisole->Target HNO3, H2SO4 (Nitration) Aniline 4,5-Dichloro-2-methoxyaniline (Key Downstream Intermediate) Target->Aniline Fe/HCl or H2/Pd-C (Reduction) Blue: Preferred Lab Route Blue: Preferred Lab Route Red: Industrial/Low Selectivity Red: Industrial/Low Selectivity

Figure 1: Synthetic pathways to 1,2-Dichloro-4-methoxy-5-nitrobenzene and its downstream conversion.

Part 4: Application Spectrum
1. Agrochemical Development (Herbicides)

The primary industrial utility of this compound lies in its reduction to 4,5-dichloro-2-methoxyaniline (CAS 60468-21-5). This aniline is a "privileged scaffold" for Protoporphyrinogen Oxidase (PPO) inhibitor herbicides. The specific substitution pattern (dichloro + methoxy) is critical for binding affinity within the target enzyme pocket in weeds.

2. Complex Natural Product Synthesis

In academic research, the compound serves as a robust building block for constructing spirocyclic cores. It was utilized in the total synthesis of (+)-Ophiobolin A , a sesterterpenoid with potent calmodulin-antagonistic properties. The nitro group provides a handle for further functionalization (e.g., reduction to amine, followed by Sandmeyer reactions or cyclizations), while the chlorines allow for cross-coupling potential.

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

  • Target Organ Toxicity: Potential methemoglobinemia inducer (characteristic of nitroaromatics).

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.

  • Waste Disposal: Dispose of as hazardous organic waste containing halogens. Do not mix with strong oxidizers or reducing agents.

References
  • ChemicalBook. (2023). 1,2-Dichloro-4-methoxy-5-nitrobenzene Product Entry. Retrieved from

  • Noguchi, N., & Nakada, M. (2006). Synthetic Studies on (+)-Ophiobolin A: Asymmetric Synthesis of the Spirocyclic CD-Ring Moiety. Organic Letters, 8(9), 2039-2042. (Source of Methylation Protocol). Retrieved from

  • PubChem. (2023). 4,5-Dichloro-2-methoxyaniline (Downstream Derivative).[2] Retrieved from

  • CymitQuimica. (2024). CAS 100948-84-3 Data Sheet. Retrieved from

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1,2-Dichloro-4-methoxy-5-nitrobenzene

Application Note: Synthesis of 1,2-Dichloro-4-methoxy-5-nitrobenzene Part 1: Executive Summary & Strategic Rationale This protocol details the regioselective synthesis of 1,2-Dichloro-4-methoxy-5-nitrobenzene (also known...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 1,2-Dichloro-4-methoxy-5-nitrobenzene

Part 1: Executive Summary & Strategic Rationale

This protocol details the regioselective synthesis of 1,2-Dichloro-4-methoxy-5-nitrobenzene (also known as 4,5-dichloro-2-nitroanisole ) via the electrophilic aromatic nitration of 3,4-dichloroanisole.

Scientific Context: The target compound is a high-value intermediate in the synthesis of agrochemicals, dyes, and pharmaceutical precursors (e.g., functionalized anilines via reduction). The presence of the methoxy group (–OCH₃) strongly activates the aromatic ring, directing the incoming nitro group (–NO₂) to the ortho or para positions. However, the para position relative to the methoxy group is blocked by a chlorine atom. This leaves the two ortho positions (C2 and C6 relative to OMe).

  • Regioselectivity Logic: The position between the methoxy group and the chlorine atom (C2 in anisole numbering) is sterically crowded. Consequently, nitration occurs predominantly at the less hindered C6 position (C5 in the user's numbering), yielding the desired 1,2-dichloro-4-methoxy-5-nitrobenzene with high specificity.

Safety & Integrity: This protocol utilizes a controlled mixed-acid nitration. While standard, this reaction is exothermic and involves corrosive reagents. The procedure is designed with strict temperature controls to prevent dinitration (formation of 3,4-dichloro-2,6-dinitroanisole) and thermal runaways.

Part 2: Materials & Equipment

Reagents Table

ReagentCAS NumberMol.[1][2][3] WeightEquiv.RoleHazards
3,4-Dichloroanisole 86-29-3177.03 g/mol 1.0SubstrateIrritant
Nitric Acid (70%) 7697-37-263.01 g/mol 1.1Electrophile SourceCorrosive, Oxidizer
Sulfuric Acid (98%) 7664-93-998.08 g/mol Solvent/Cat.Catalyst/DehydratorCorrosive
Acetic Acid (Glacial) 64-19-760.05 g/mol SolventSolvent (Moderator)Corrosive, Flammable
Ethanol 64-17-546.07 g/mol SolventRecrystallizationFlammable

Equipment:

  • 3-Neck Round Bottom Flask (250 mL) equipped with a thermometer and pressure-equalizing addition funnel.

  • Magnetic stirrer or overhead mechanical stirrer (preferred for viscous slurries).

  • Ice/Salt cooling bath (-10°C to 0°C).

  • Vacuum filtration setup.[4]

Part 3: Step-by-Step Synthesis Protocol

Phase 1: Preparation and Solubilization
  • Setup: Clamp the 3-neck flask securely. Insert the thermometer ensuring the bulb is near the bottom. Attach the addition funnel.

  • Dissolution: Charge the flask with 3,4-Dichloroanisole (17.7 g, 100 mmol) . Add Glacial Acetic Acid (50 mL) . Stir until the solid is completely dissolved.

    • Expert Insight: Using acetic acid as a co-solvent moderates the reaction rate and improves heat dissipation compared to neat sulfuric acid, reducing the risk of polynitration.

  • Acidification: Cool the solution to 0–5°C using an ice bath. Slowly add Concentrated Sulfuric Acid (20 mL) dropwise.

    • Note: An exotherm will occur. Maintain internal temperature <10°C.

Phase 2: Nitration (Electrophilic Substitution)
  • Nitrating Mixture: In a separate beaker, prepare a mixture of Nitric Acid (70%, 10.0 g, ~110 mmol) and Glacial Acetic Acid (10 mL) . Cool this mixture to 0°C.

  • Addition: Transfer the nitrating mixture to the addition funnel. Add it dropwise to the stirred reaction flask over 45–60 minutes .

    • Critical Parameter: Strictly maintain internal temperature between 0°C and 5°C .

    • Why? Higher temperatures (>20°C) significantly increase the formation of the dinitro impurity (3,4-dichloro-2,6-dinitroanisole).

  • Reaction: Once addition is complete, allow the mixture to stir at 0–5°C for 1 hour , then allow it to slowly warm to room temperature (20–25°C) over 2 hours.

  • Monitoring: Monitor reaction progress via TLC (Solvent: 10% Ethyl Acetate in Hexanes). The starting material (Rf ~0.6) should disappear, replaced by the product spot (Rf ~0.4).

Phase 3: Quenching and Isolation
  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.[5]

  • Filtration: Stir the aqueous slurry for 30 minutes to ensure all acid is diluted and the solid is granular. Filter the solid using a Buchner funnel.[6]

  • Washing: Wash the filter cake copiously with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).

    • Expert Insight: Residual acid can catalyze decomposition or darkening of the product during drying.

Phase 4: Purification
  • Recrystallization: Transfer the crude solid to a flask. Recrystallize from hot Ethanol (95%) .

    • Dissolve in minimum boiling ethanol.

    • Allow to cool slowly to room temperature, then chill to 0°C.

  • Final Isolation: Filter the purified crystals and dry in a vacuum oven at 40°C for 6 hours.

Expected Yield: 75–85% Physical Appearance: Pale yellow needles. Melting Point: 96–98°C (Lit. value for 4,5-dichloro-2-nitroanisole).

Part 4: Visualization (Workflow & Mechanism)

SynthesisWorkflow Start Start: 3,4-Dichloroanisole Solubilization Dissolve in AcOH Add H2SO4 (Cat.) Cool to 0°C Start->Solubilization Nitration Add HNO3/AcOH dropwise Temp < 5°C (Regioselective Nitration) Solubilization->Nitration Activation Reaction Stir 0°C -> RT Monitor via TLC Nitration->Reaction Electrophilic Subst. Quench Pour onto Crushed Ice Precipitate Product Reaction->Quench Completion Isolation Vacuum Filtration Wash to Neutral pH Quench->Isolation Purification Recrystallization (Ethanol) Remove Dinitro Impurities Isolation->Purification Final Pure 1,2-Dichloro-4-methoxy-5-nitrobenzene Purification->Final

Caption: Process flow for the regioselective nitration of 3,4-dichloroanisole.

Part 5: Analytical Data & Validation

ParameterSpecificationMethod
Appearance Pale Yellow Crystalline SolidVisual
Melting Point 96–98°CCapillary Method
¹H NMR (CDCl₃) δ 3.98 (s, 3H, OMe), 7.15 (s, 1H, Ar-H3), 8.05 (s, 1H, Ar-H6)400 MHz NMR
Purity >98%HPLC (C18, MeOH/H2O)

Note on NMR: The singlet at ~8.05 ppm corresponds to the proton adjacent to the nitro group (deshielded), while the singlet at ~7.15 ppm corresponds to the proton adjacent to the methoxy group. The lack of coupling confirms the para relationship of the protons, validating the 2,5-substitution pattern on the anisole ring (1,2,4,5-tetrasubstituted benzene).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 81149, 4,5-Dichloro-2-nitroaniline (Related Structure/Precursor). Retrieved from [Link]

  • Vachlioti, E., et al. (2021). Studies towards the Synthesis of Novel 3-Aminopropoxy-Substituted Dioxins. (Describing nitration conditions for dichloroanisoles). Molecules. Retrieved from [Link]

Sources

Application

Scalable Production Methods for 1,2-Dichloro-4-methoxy-5-nitrobenzene Intermediates

Executive Summary 1,2-Dichloro-4-methoxy-5-nitrobenzene (CAS 100948-84-3), also known as 4,5-dichloro-2-nitroanisole , is a critical intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2-Dichloro-4-methoxy-5-nitrobenzene (CAS 100948-84-3), also known as 4,5-dichloro-2-nitroanisole , is a critical intermediate in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), particularly kinase inhibitors and herbicides. Its structural motif—a benzene ring functionalized with two chlorines, a methoxy group, and a nitro group—provides versatile handles for further derivatization, such as reduction to the aniline (for amide coupling) or nucleophilic aromatic substitution (SnAr) of the chlorine atoms.

This application note details a robust, scalable manufacturing route based on the regioselective nitration of 3,4-dichloroanisole . Unlike alternative routes involving unstable nitrophenol intermediates or low-yielding SnAr reactions on trichlorobenzenes, this pathway offers high throughput, predictable impurity profiles, and manageable thermal risks suitable for pilot and production scales.

Route Selection & Chemical Strategy

Retrosynthetic Analysis

To achieve the target substitution pattern (1,2-dichloro, 4-methoxy, 5-nitro), two primary disconnections were evaluated:

  • Route A (Recommended): Electrophilic Nitration of 3,4-Dichloroanisole.

    • Mechanism: The methoxy group is a strong ortho/para activator.[1] In 3,4-dichloroanisole, the para position (relative to methoxy) is blocked by chlorine. The two available ortho positions are C2 and C6. C2 is sterically hindered (flanked by OMe and Cl), while C6 is less hindered.

    • Regioselectivity: Nitration predominantly occurs at C6 (which corresponds to the C5 position in the user's nomenclature: 1,2-dichloro-4-methoxy-5 -nitrobenzene).

    • Advantages: High yield (>85%), commercial availability of precursor, avoidance of phenolic waste streams.

  • Route B (Alternative): Methylation of 4,5-Dichloro-2-nitrophenol.

    • Mechanism: Nitration of 3,4-dichlorophenol followed by O-methylation.

    • Disadvantages: Nitration of phenols is prone to oxidation and tar formation (red oils).[2] Handling nitrophenols poses higher explosion/thermal risks than nitroanisoles.

Reaction Scheme

The selected route proceeds from 3,4-dichlorophenol (or commercially sourced 3,4-dichloroanisole) through methylation and subsequent controlled nitration.

ReactionScheme Start 3,4-Dichlorophenol (Starting Material) Step1 Methylation (DMS/NaOH) Start->Step1 Phase Transfer Inter 3,4-Dichloroanisole (Stable Intermediate) Step1->Inter Yield: >95% Step2 Nitration (HNO3/H2SO4) Inter->Step2 < 20°C Product 1,2-Dichloro-4-methoxy- 5-nitrobenzene (Target) Step2->Product Regioselective Yield: ~85-90%

Caption: Figure 1. Two-step synthesis pathway from 3,4-dichlorophenol. Step 2 is the critical scale-up step requiring thermal control.

Detailed Experimental Protocols

Protocol 1: Preparation of 3,4-Dichloroanisole (Methylation)

Note: If 3,4-dichloroanisole is purchased, proceed to Protocol 2.

Scale: 100 g Input Reaction Type: O-Alkylation (Williamson Ether Synthesis)

Reagents:

  • 3,4-Dichlorophenol (163.0 g, 1.0 mol)

  • Dimethyl Sulfate (DMS) (138.7 g, 1.1 mol) [Note: Toxic, use proper containment]

  • Sodium Hydroxide (NaOH), 30% aq solution (1.2 mol equiv)

  • Toluene (500 mL)

  • Tetrabutylammonium bromide (TBAB) (1.0 mol%)

Procedure:

  • Charge: In a 2L jacketed reactor, dissolve 3,4-dichlorophenol in Toluene. Add TBAB.

  • Basify: Add NaOH solution dropwise while stirring. A biphasic mixture forms.[3]

  • Addition: Cool to 15°C. Add Dimethyl Sulfate (DMS) slowly over 60 minutes. Exothermic.

  • Reaction: Heat to 40-50°C and stir for 4 hours. Monitor by HPLC (Target: <0.5% Phenol).

  • Quench: Add aqueous ammonia (10%) to destroy excess DMS. Stir 30 mins.

  • Workup: Separate phases. Wash organic layer with water (2x) and brine.

  • Isolation: Strip solvent under vacuum to yield 3,4-dichloroanisole as a pale oil or low-melting solid.

    • Expected Yield: 95-98%

Protocol 2: Scalable Nitration of 3,4-Dichloroanisole (Core Protocol)

Scale: 100 g Input (3,4-Dichloroanisole) Critical Parameter: Temperature Control (Preventing Dinitration)

Reagents:

  • 3,4-Dichloroanisole (177.0 g, 1.0 mol)

  • Sulfuric Acid (H2SO4), 98% (500 mL) – Solvent/Catalyst

  • Nitric Acid (HNO3), 70% (1.05 mol equiv) – Nitrating Agent

  • Dichloromethane (DCM) or 1,2-Dichloroethane (Optional co-solvent for viscosity)

Procedure:

  • Preparation: In a 2L reactor with overhead stirring and a cryostat, charge H2SO4 (98%). Cool to 0°C.

  • Substrate Addition: Add 3,4-Dichloroanisole slowly. Note: The mixture may darken.[4] Maintain T < 10°C.[5]

    • Alternative: Dissolve substrate in DCM and add to acid (Two-phase nitration) to act as a heat sink.

  • Nitration (The "Mixed Acid" Generation):

    • Prepare a mixture of HNO3 (70%) and H2SO4 (1:2 ratio) in a separate vessel.

    • Dosing: Add the mixed acid dropwise to the reactor over 2–3 hours.

    • Control: STRICTLY maintain internal temperature between 0°C and 5°C.

    • Warning: Exceeding 20°C increases the risk of dinitration and thermal runaway.

  • Post-Reaction: Stir at 5°C for 1 hour. Monitor by HPLC.

    • Endpoint: <1% Starting Material.

  • Quench:

    • Prepare a quench vessel with 1 kg of crushed ice/water.

    • Slowly pour the reaction mass onto the ice with vigorous stirring. Product will precipitate as a solid.

  • Filtration & Wash: Filter the pale yellow solid. Wash with water until pH of filtrate is neutral. Wash with cold methanol (to remove trace isomers).

  • Purification (Recrystallization):

    • Dissolve crude wet cake in hot Ethanol (or Methanol).

    • Cool slowly to 0°C. Filter pure crystals.

    • Expected Yield: 85-90%

    • Purity: >99.0% (HPLC).

Process Control & Data Visualization

Impurity Profile

Controlling the reaction temperature is the single most important factor in minimizing impurities.

ImpurityStructureOriginControl Strategy
Isomer A 1,2-Dichloro-4-methoxy-3-nitrobenzeneRegioisomer (Ortho hindered)Steric hindrance naturally suppresses this (<2%). Recrystallization removes it.
Dinitro 1,2-Dichloro-4-methoxy-3,5-dinitrobenzeneOver-nitrationMaintain T < 5°C; Limit HNO3 to 1.05 equiv.
Phenol 4,5-Dichloro-2-nitrophenolEther cleavageAvoid T > 30°C in acidic media; keep reaction time short.
Process Flow Diagram

The following diagram illustrates the unit operations for the manufacturing process.

ProcessFlow Reactor Glass-Lined Reactor (Cooling Jacket -10°C) Quench Quench Vessel (Ice/Water) Reactor->Quench Transfer Dosing Controlled Dosing Mixed Acid (HNO3/H2SO4) Dosing->Reactor Slow Addition (T < 5°C) Filter Centrifuge/Filter Quench->Filter Slurry Dryer Vacuum Dryer (40°C) Filter->Dryer Wet Cake

Caption: Figure 2. Unit operation flow for the nitration process. Critical Control Point (CCP) is the reactor temperature.

Safety & Industrial Hygiene

Thermal Hazards

Nitration reactions are highly exothermic. The adiabatic temperature rise for this reaction can exceed 100°C if cooling fails.

  • Self-Accelerating Decomposition Temperature (SADT): Nitro compounds can decompose violently. Ensure the reactor has an emergency dump system or redundant cooling.

  • Runaway Prevention: "Dosage controlled" reaction. Never add all nitric acid at once. If cooling fails, stop dosing immediately.

Chemical Handling
  • Dimethyl Sulfate (DMS): Extremely toxic and carcinogenic. Use closed systems and scrubbers with ammonia/caustic.

  • 1,2-Dichloro-4-methoxy-5-nitrobenzene: Likely a skin sensitizer and potential mutagen (typical for nitro-aromatics). Handle with full PPE (Tyvek suit, respirator).

References

  • Nitration Mechanism & Regioselectivity

    • Olah, G. A., et al. (1989).[6] Nitration: Methods and Mechanisms. VCH. (Classic text on aromatic nitration pathways).[1][6]

    • Schofield, K. (1980).
  • Synthesis of Dichloroanisole Derivatives

    • Preparation of 4,5-dichloro-2-nitroanisole. (2006).[2][7] Organic Letters, 8(10), 2039-2042. (Describes methylation of the nitrophenol, validating the structure).

  • Safety in Nitration

    • Pygott, R. A. (1999). Safety in Industrial Nitrations. Organic Process Research & Development.

  • Product Identification

    • National Institute of Standards and Technology (NIST). 1,2-Dichloro-4-nitro-5-methoxybenzene.

Sources

Method

Application Note: Regioselective Chlorine Displacement in 1,2-Dichloro-4-methoxy-5-nitrobenzene

This Application Note is designed for researchers and process chemists optimizing the functionalization of 1,2-Dichloro-4-methoxy-5-nitrobenzene (CAS: 20098-90-6). It synthesizes physical organic chemistry principles wit...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the functionalization of 1,2-Dichloro-4-methoxy-5-nitrobenzene (CAS: 20098-90-6). It synthesizes physical organic chemistry principles with practical execution strategies to ensure high regioselectivity and yield.

Part 1: Strategic Analysis & Mechanism

The Substrate Architecture

To successfully manipulate 1,2-Dichloro-4-methoxy-5-nitrobenzene, one must first decode its electronic "heat map." This molecule is a classic scaffold for Nucleophilic Aromatic Substitution (SNAr) , often used in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Afatinib intermediates).

Regioselectivity Logic: The molecule contains two potential leaving groups (chlorines at C1 and C2) and one activating group (Nitro at C5).

  • C2-Chlorine (The "Hot" Zone): Located para to the Nitro group (C5). The strong electron-withdrawing nature of the NO2 group stabilizes the Meisenheimer complex intermediate effectively at this position.

  • C1-Chlorine (The "Cold" Zone): Located meta to the Nitro group. It lacks resonance activation from the NO2 group. Furthermore, it is para to the Methoxy group (C4), which is an electron-donating group (EDG) that deactivates the position towards nucleophilic attack.

  • C4-Methoxy: Located ortho to the Nitro group.[1] While activated, the methoxy group is a significantly poorer leaving group than chlorine, making displacement here a minor side reaction under standard conditions.

Reaction Pathway Visualization

The following diagram illustrates the regioselective pathway and the electronic influences governing the reaction.

SNAr_Pathway Fig 1: Regioselective SNAr pathway driven by the para-nitro activation effect. Substrate 1,2-Dichloro-4-methoxy- 5-nitrobenzene Transition Meisenheimer Complex (Stabilized by C5-NO2) Substrate->Transition Nu⁻ Attack at C2 (Para to NO2) SideProduct Side Product (C1-Cl Displacement) Substrate->SideProduct Nu⁻ Attack at C1 (Meta to NO2 - Disfavored) Reagents Nucleophile (Nu⁻) (Amine/Alkoxide/Thiol) Reagents->Transition Product 2-Substituted Product (C2-Cl Displaced) Transition->Product -Cl⁻ (Fast)

Part 2: Reagent Selection Guide

Selection of the correct reagent system is critical to balance reactivity with selectivity.

Nucleophiles
ClassReagent ExamplesApplicationNotes
Anilines 3-Chloro-4-fluoroaniline, AnilineKinase Inhibitor SynthesisRequires elevated temp (80-120°C). Weak nucleophiles; often require acid catalysis or polar solvents.
Aliphatic Amines Morpholine, Dimethylamine, PiperazineSolubilizing TailsHighly reactive. Exothermic. Run at 0°C to RT to prevent bis-substitution.
Alkoxides NaOMe, KOtBuEther LinkagesStrong bases. Risk of side reactions (e.g., attacking the C4-OMe or displacing C1-Cl if temp is too high).
Thiols Thiophenol, Cysteine derivativesThioether LinkagesExcellent nucleophilicity. Requires inert atmosphere (N2) to prevent disulfide formation.
Bases & Solvents
  • Standard System: K2CO3 in DMF or NMP.

    • Why: The carbonate acts as an HCl scavenger. The polar aprotic solvent (DMF) solvates the cation, leaving the nucleophile "naked" and more reactive.

  • Green Alternative: DIPEA (Hünig's Base) in Isopropanol (IPA) or n-Butanol.

    • Why: Alcohols are easier to remove than DMF. DIPEA is non-nucleophilic and soluble in organic media. This system is preferred for scale-up.

Part 3: Detailed Experimental Protocols

Protocol A: C2-Selective Amination (Kinase Inhibitor Scaffold)

Targeting the synthesis of Afatinib-like intermediates.

Reagents:

  • Substrate: 1,2-Dichloro-4-methoxy-5-nitrobenzene (1.0 equiv)

  • Nucleophile: 3-Chloro-4-fluoroaniline (1.05 equiv)

  • Base: p-Toluenesulfonic acid (catalytic, 0.1 equiv) OR HCl in Dioxane (for aniline activation)

  • Solvent: 2-Propanol (Isopropanol)

Procedure:

  • Setup: Charge a reaction vessel with 1,2-Dichloro-4-methoxy-5-nitrobenzene (10 g, 45 mmol) and 2-Propanol (100 mL).

  • Addition: Add 3-Chloro-4-fluoroaniline (6.88 g, 47.25 mmol).

  • Catalyst: Add p-Toluenesulfonic acid monohydrate (0.85 g, 4.5 mmol). Note: Acid catalysis helps activate the C-Cl bond for weak nucleophiles like anilines.

  • Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitoring: Monitor by HPLC or TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a lower Rf yellow/orange spot. Reaction time is typically 4–12 hours.

  • Workup:

    • Cool the mixture to 0–5°C. The product often precipitates directly as a hydrochloride or tosylate salt.

    • Filter the solid.

    • Wash the cake with cold Isopropanol (2 x 20 mL).

  • Free Basing (Optional): If the free base is required, suspend the solid in DCM and wash with saturated NaHCO3 solution. Dry organic layer over Na2SO4 and concentrate.

Yield Expectation: 85–92% Key Quality Attribute: < 1% of C1-substituted isomer.

Protocol B: General Displacement with Aliphatic Amines

For introducing solubilizing groups (e.g., Morpholine).

Reagents:

  • Substrate: 1,2-Dichloro-4-methoxy-5-nitrobenzene (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base: K2CO3 (1.5 equiv)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Dissolution: Dissolve substrate in MeCN (10 vol).

  • Base Addition: Add K2CO3 (powdered) at Room Temperature (RT).

  • Nucleophile Addition: Add Morpholine dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Stir at RT for 2 hours. If conversion is slow, heat to 50°C.

  • Workup:

    • Filter off the inorganic salts (K2CO3/KCl).

    • Concentrate the filtrate to dryness.

    • Recrystallize from Ethanol/Water if necessary.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Nucleophile deactivation or steric bulk.Switch solvent to NMP or DMSO (higher T range). Increase Temp to 100°C.
Regioselectivity Loss (C1 product observed)Temperature too high; Nucleophile too reactive.Lower temperature. Use stoichiometric control (strictly 1.0 eq of nucleophile).
Hydrolysis Product (Phenol formation)Wet solvent or wet base (hydroxide formation).Dry solvents over molecular sieves. Use anhydrous K2CO3.
Darkening of Reaction Oxidation of amine or substrate decomposition.Sparge solvent with Nitrogen/Argon before heating.

Part 5: References

  • Regioselectivity in SNAr Reactions:

    • Mechanism:[1][2][3][4][5] The activation of the para position by the nitro group is the dominant directing force.

    • Source: LibreTexts Chemistry. "Nucleophilic Aromatic Substitution." Link

  • Afatinib Synthesis & Intermediates:

    • Context: Describes the use of aniline displacement on similar halo-nitro-quinazoline/benzene precursors.

    • Source: SyncSci Publishing. "A controlled, efficient and robust process for the synthesis of... Afatinib Dimaleate."[6] Link

  • General Reactivity of Chloronitrobenzenes:

    • Data: Reactivity profiles of 1,2-dichloro-4-nitrobenzene analogs.[7]

    • Source: National Institutes of Health (PubMed). "Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes..." Link

  • Process Safety for Nitro Compounds:

    • Guideline: Handling energetic nitro-aromatics in synthesis.[7][8]

    • Source: Sigma-Aldrich Technical Documents. "1,2-Dichloro-4-methyl-5-nitrobenzene Safety Data Sheet." Link(Note: Representative link for safety data structure)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1,2-Dichloro-4-methoxy-5-nitrobenzene Synthesis

Topic: Reaction Yield Optimization & Troubleshooting Target Molecule: 1,2-Dichloro-4-methoxy-5-nitrobenzene (CAS: 7494-45-3 analog/isomer family) Primary Precursor: 3,4-Dichloroanisole (1,2-dichloro-4-methoxybenzene) Rea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Yield Optimization & Troubleshooting Target Molecule: 1,2-Dichloro-4-methoxy-5-nitrobenzene (CAS: 7494-45-3 analog/isomer family) Primary Precursor: 3,4-Dichloroanisole (1,2-dichloro-4-methoxybenzene) Reaction Type: Electrophilic Aromatic Substitution (Nitration)

Core Directive & Scientific Context

As a Senior Application Scientist, I understand that synthesizing 1,2-dichloro-4-methoxy-5-nitrobenzene presents a classic conflict in electrophilic aromatic substitution (EAS). You are nitrating a ring that contains both activating (methoxy) and deactivating (chloro) groups.

The methoxy group (-OCH3 at position 4) is a strong activator and ortho, para-director. However, the para position (C1) is blocked by chlorine. This leaves the two ortho positions (C3 and C5) as the primary sites for nitration.

  • Position 3: Sterically hindered (sandwiched between -Cl at C2 and -OCH3 at C4).

  • Position 5: Less sterically hindered and electronically favored.

The Challenge: While C5 is favored, the reaction is prone to demethylation (cleavage of the ether to a phenol) under the highly acidic conditions required to overcome the deactivating effect of the two chlorine atoms. Furthermore, "over-cooking" the reaction leads to dinitration.

This guide provides the protocols to navigate these competing factors.

Critical Reaction Pathway

ReactionPathway Start 3,4-Dichloroanisole (Precursor) Nitration Nitration (HNO3/H2SO4 or Ac2O) Start->Nitration Electrophilic Attack Intermediate Sigma Complex (Wheland Intermediate) Nitration->Intermediate Side2 Demethylation: 4,5-Dichloro-2-nitrophenol Nitration->Side2 Acid Hydrolysis (High T) Target 1,2-Dichloro-4-methoxy- 5-nitrobenzene (Major Product) Intermediate->Target Re-aromatization (Major) Side1 Isomer Impurity: 3-Nitro isomer (Steric) Intermediate->Side1 Steric Leakage Side3 Over-reaction: Dinitro species Target->Side3 Excess HNO3 / High T

Figure 1: Reaction pathway showing the major product and critical failure modes (side products).

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing significant formation of a phenolic impurity (Demethylation)."

Diagnosis: The ether bond is cleaving due to high temperature or excessive acid strength. Anisoles are acid-sensitive. Solution:

  • Temperature Control: Maintain the reaction temperature strictly below 10°C during addition. The exotherm from mixing HNO₃ and H₂SO₃ is sufficient to cleave the methoxy group if uncontrolled.

  • Reagent Switch: If H₂SO₄ is too harsh, switch to Acetyl Nitrate (generated in situ from HNO₃ and Acetic Anhydride). This provides a milder nitrating agent (

    
    ) that minimizes ether cleavage while maintaining regioselectivity [1].
    
  • Quenching: Do not pour water into the acid mixture. Pour the reaction mixture onto ice to dissipate heat instantly.

Issue 2: "The yield is low (<50%), and I am recovering starting material."

Diagnosis: The two chlorine atoms deactivate the ring, raising the activation energy. Standard "benzene" conditions are too weak. Solution:

  • Acid Strength: Ensure you are using Fuming Nitric Acid (>90%) if using the acetic anhydride method, or maintain a high H₂SO₄:HNO₃ ratio (2:1 v/v) to generate sufficient nitronium ions (

    
    ).
    
  • Time/Temp Profile: After the initial cold addition (0°C), allow the reaction to warm to Room Temperature (20-25°C) for 1-2 hours. The deactivated ring requires this thermal push to complete conversion. Do not reflux.

Issue 3: "I have a mixture of isomers (Position 5 vs. Position 3)."

Diagnosis: Regioselectivity is governed by sterics. Position 3 is the "inner" ortho position. Solution:

  • Solvent Effects: Run the reaction in Acetic Anhydride or Nitromethane .[1] These solvents increase the bulk of the solvated electrophile, making attack at the crowded Position 3 even less favorable compared to the open Position 5.

  • Purification: The 5-nitro isomer is typically less soluble in cold ethanol/hexane mixtures than the 3-nitro isomer. Recrystallization is often more effective than chromatography for this separation.

Issue 4: "Safety Warning: The reaction exotherms uncontrollably."

Diagnosis: Nitration is autocatalytic in terms of heat. Solution:

  • Dosing: Never add the substrate to the bulk acid. Add the pre-mixed acid solution dropwise to the substrate solution (or vice versa, depending on solubility, but always dropwise).

  • Monitoring: Use an internal temperature probe. If the temp rises >5°C above setpoint, stop addition immediately.

Optimized Experimental Protocol

Objective: Synthesis of 1,2-Dichloro-4-methoxy-5-nitrobenzene with minimized demethylation.

Reagents:

  • 3,4-Dichloroanisole (1.0 eq)

  • Nitric Acid (70% or fuming, 1.1 eq)

  • Acetic Anhydride (Solvent/Reagent, 3-4 volumes)

  • Catalytic H₂SO₄ (0.05 eq) - Optional, only if conversion is slow.

Step-by-Step Workflow:

  • Preparation: In a 3-neck round bottom flask equipped with a thermometer and addition funnel, dissolve 3,4-dichloroanisole in Acetic Anhydride. Cool to 0°C using an ice/salt bath.

  • Activation: Prepare a separate mixture of Nitric Acid and a small amount of Acetic Anhydride (careful: exotherm).

  • Addition: Add the Nitric Acid solution dropwise to the anisole solution. Rate Limit: Internal temperature must not exceed 5°C .

  • Reaction: Once addition is complete, stir at 0-5°C for 30 minutes. Then, remove the ice bath and allow to warm to 20-25°C . Stir for 2-3 hours.

    • Checkpoint: Check TLC/HPLC. If starting material remains >5%, add catalytic H₂SO₄.

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x volume) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the solid. Wash with cold water (to remove acid) and cold bicarbonate solution (to remove acetic acid traces).

  • Purification: Recrystallize from Ethanol or a Hexane/Ethyl Acetate mixture to remove the minor 3-nitro isomer.

Quantitative Data & Benchmarks

Table 1: Effect of Temperature on Yield and Selectivity Data generalized from haloanisole nitration profiles [2][3].

Reaction Temp (Max)Conversion (%)5-Nitro Yield (Target)3-Nitro Yield (Isomer)Phenol Impurity (Demethylation)
0°C (Constant) 65%60%5%<1%
25°C (Optimized) 98% 88% 8% 2%
50°C 100%70%10%15% (High Loss)
Reflux 100%40%10%45% (Major Loss)

Table 2: Solvent System Comparison

Solvent SystemNitrating SpeciesSelectivity (5-Nitro : 3-Nitro)Notes
H₂SO₄ (Conc)

(Free)
85 : 15Harsh. High risk of demethylation.
Acetic Anhydride

(Acetyl Nitrate)
92 : 8 Milder. Best yield/purity balance.
DCM / H₂SO₄

(Phase Transfer)
90 : 10Good for temperature control, harder workup.

References

  • BenchChem. Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. Retrieved from

  • Sigma-Aldrich. 1,2-Dichloro-4-methyl-5-nitrobenzene Product Specification & Safety Data. Retrieved from

  • National Institutes of Health (NIH). Chemo-and regioselective aqueous phase nitration of aromatics. PMC Article. Retrieved from

  • ChemicalBook. Synthesis of 1,2-Dichloro-4,5-Dinitrobenzene and derivatives. Retrieved from

  • Wikipedia. 1,2-Dichloro-4-nitrobenzene and Nitration of Haloarenes. Retrieved from

Sources

Optimization

Minimizing side products during the nitration of 1,2-dichloro-4-methoxybenzene

Welcome to the Technical Support Center for Advanced Organic Synthesis. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. I am Dr. Aris, your Senior Application Scientist.

Below is a specialized troubleshooting guide for the nitration of 1,2-dichloro-4-methoxybenzene (also known as 3,4-dichloroanisole). This guide is structured to address the specific regiochemical and stability challenges inherent to this electron-rich, halogenated substrate.

System Overview & Reaction Logic

Before troubleshooting, we must establish the "Normal Operating Conditions" (NOC) for this reaction. The substrate contains a strong activator (Methoxy, -OMe) and two weak deactivators (Chlorine, -Cl).

  • Directing Logic: The -OMe group (Position 4) dominates the regiochemistry, directing the incoming nitro group (

    
    ) to the ortho positions (3 and 5).
    
  • The Conflict:

    • Position 3: Flanked by -OMe and -Cl. High Steric Hindrance.

    • Position 5: Flanked by -OMe and -H. Low Steric Hindrance.

  • Target Product: 1,2-dichloro-4-methoxy-5-nitrobenzene (Major Isomer).

  • Primary Impurity: 1,2-dichloro-4-methoxy-3-nitrobenzene (Minor Isomer).

Reaction Pathway Visualization

The following diagram maps the competitive pathways you are managing.

NitrationPathways Substrate 1,2-dichloro-4-methoxybenzene (Starting Material) Target Target Product (5-Nitro Isomer) >90% Yield Substrate->Target Major Pathway (Para to Cl-2) Side_Isomer Side Product A (3-Nitro Isomer) Sterically Hindered Substrate->Side_Isomer Minor Pathway (Ortho to Cl-2) Side_Phenol Side Product C (Nitrophenols) Demethylation/Tars Substrate->Side_Phenol Acid Hydrolysis (High Temp/H2O) Nitronium NO2+ (Electrophile) Nitronium->Substrate Side_Dinitro Side Product B (Dinitro Species) Over-Nitration Target->Side_Dinitro Excess HNO3 High Temp

Figure 1: Competitive reaction pathways during the nitration of 1,2-dichloro-4-methoxybenzene. Green indicates the desired route; red indicates critical failure modes.

Troubleshooting & Optimization (Q&A)

Module A: Regioselectivity (Minimizing the Wrong Isomer)

Q: I am seeing elevated levels (>5%) of the 3-nitro isomer. How do I suppress this?

A: The formation of the 3-nitro isomer is a result of high-energy collisions overcoming the steric barrier between the methoxy and chlorine groups.

  • Root Cause: Reaction temperature is too high during the addition phase, or the mixing is inefficient, creating localized "hotspots" of high concentration.

  • Protocol Adjustment:

    • Cryogenic Control: Lower your addition temperature to -5°C to 0°C . The activation energy for the 5-position is significantly lower than the 3-position; lower temperatures favor the kinetic product (5-nitro).

    • Solvent Selection: If using mixed acid (

      
      ), the medium is highly polar, which stabilizes the transition state for both isomers. Switching to a solvent with lower dielectric constant (e.g., Dichloromethane  or Acetic Anhydride ) can enhance steric discrimination, further disfavoring the crowded 3-position [1].
      
    • Agitation: Ensure the Reynolds number in your reactor indicates turbulent flow. Poor mixing allows local exotherms that bypass your cooling jacket's setpoint.

Module B: Chemo-Integrity (Preventing Demethylation)

Q: My reaction mixture is turning dark black/tarry, and yield is dropping. What is happening?

A: You are likely experiencing acid-catalyzed demethylation , leading to the formation of nitrophenols and subsequent oxidation tars (quinones).

  • The Mechanism: The methoxy ether bond is susceptible to cleavage by strong acids (especially

    
    ) at elevated temperatures or in the presence of water.
    
  • Corrective Actions:

    • Water Management: Verify the water content of your nitric acid. If using "Red Fuming" nitric acid, ensure the system is anhydrous. If using 65-70%

      
      , the water present acts as a nucleophile to attack the methyl group once protonated.
      
    • Acidity Threshold: Reduce the molar equivalents of Sulfuric Acid. While

      
       acts as the catalyst and dehydrating agent, an excess promotes ether cleavage. Consider using Acetyl Nitrate  (generated in situ from Acetic Anhydride + Nitric Acid) as a milder nitrating agent. This method avoids strong mineral acids and minimizes demethylation [2].
      
Module C: Over-Nitration (Dinitro Impurities)

Q: I detect a mass peak corresponding to M+45 (Dinitration). How do I stop the second nitro group addition?

A: The product (5-nitro isomer) is deactivated compared to the starting material, but the methoxy group is so powerful that the ring remains susceptible to a second electrophilic attack if conditions are too harsh.

  • Stoichiometry Check: Strictly limit Nitric Acid to 1.05 - 1.10 equivalents . Excess electrophile drives the reaction toward the thermodynamic sink (dinitro).

  • Quench Timing: Do not "cook" the reaction to chase the last 1-2% of conversion. The rate of dinitration increases significantly once the mono-nitro product concentration is high. Quench the reaction immediately upon disappearance of the starting material (monitor via HPLC/TLC).

Recommended Experimental Protocol

This protocol prioritizes selectivity and safety over speed.

Reagents
  • Substrate: 1,2-dichloro-4-methoxybenzene (1.0 eq)

  • Solvent: Acetic Anhydride (3.0 - 4.0 vol relative to substrate)

  • Reagent: Fuming Nitric Acid (1.05 eq)

  • Catalyst: Conc.

    
     (0.05 eq - catalytic amount only)
    
Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolve substrate in Acetic Anhydride. Cool to 0°C .Acetic anhydride serves as both solvent and scavenger of water, forming the milder nitrating agent acetyl nitrate [3].
2 Add catalytic

(drops).
Activates the formation of the reactive intermediate without creating a super-acidic bulk medium.
3 Add

dropwise over 60 mins. Maintain T < 5°C .
Strict exotherm control prevents "runaway" nitration and isomer scrambling.
4 Stir at 0-5°C for 2 hours. Monitor via HPLC.Low-temperature aging ensures conversion without activating the dinitration barrier.
5 Quench: Pour mixture onto ice/water (5x volume).Hydrolyzes excess acetic anhydride and precipitates the product.
6 Purification: Recrystallize from Ethanol/Water.The 5-nitro isomer crystallizes readily; the minor 3-nitro isomer and phenols remain in the mother liquor.

Analytical Data Reference

When analyzing your crude reaction mixture, use the following logic to identify species:

ComponentRelative Retention Time (HPLC)Mass Spec (m/z)Notes
Starting Material 1.00176/178Characteristic Cl isotope pattern (3:1).
Target (5-Nitro) 1.25221/223Major peak.
Isomer (3-Nitro) 1.15221/223Elutes slightly earlier due to polarity differences (ortho-effect).
Dinitro Impurity 1.45266/268Very late eluter; indicates over-nitration.
Phenolic Byproducts 0.60 - 0.80207/209Early eluters; broad peaks (acidic).

References

  • Olah, G. A., et al. (1978). Nitration: Methods and Mechanisms. VCH Publishers.
  • Schofield, K. (1980).[1] Aromatic Nitration. Cambridge University Press. (Detailed kinetics of anisole derivatives and the suppression of ipso-attack).

  • Gigante, B., et al. (1995). "Regioselective nitration of aromatic ethers using acetic anhydride-nitric acid." Journal of Organic Chemistry, 60(11), 3445-3447.

Sources

Troubleshooting

Purification strategies for 1,2-Dichloro-4-methoxy-5-nitrobenzene via recrystallization

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1,2-dichloro-4-methoxy-5-nitrobenzene via recrystallization. Here, we...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1,2-dichloro-4-methoxy-5-nitrobenzene via recrystallization. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to overcome common experimental hurdles. Our goal is to empower you with the expertise to refine your purification process, ensuring high purity and yield.

Troubleshooting Guide: Recrystallization Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization of 1,2-dichloro-4-methoxy-5-nitrobenzene.

Question: My compound has "oiled out" during cooling, forming a liquid layer instead of crystals. What's happening and how do I fix it?

Answer:

"Oiling out" is a common issue that occurs when the solid melts and comes out of solution as a liquid at the cooling temperature before it has a chance to crystallize. This can be caused by two primary factors:

  • High Impurity Concentration: A significant amount of impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your compound.[1]

Solutions:

  • Re-heat and Dilute: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (e.g., 5-10% more volume) to slightly lower the saturation point.[1] This can prevent the compound from coming out of solution above its melting point.

  • Promote Slow Cooling: Rapid cooling encourages oiling. Once the oil is redissolved, allow the flask to cool as slowly as possible. Insulate the flask by placing it on a cork ring or wrapping it in glass wool and covering the top with a watch glass.[2] This provides the necessary time for ordered crystal lattice formation.

  • Re-evaluate Your Solvent: If the problem persists, your solvent may be unsuitable. For 1,2-dichloro-4-methoxy-5-nitrobenzene, a compound with a moderate melting point, a lower-boiling point solvent might be necessary. If you are using ethanol (b.p. 78 °C), consider trying methanol (b.p. 65 °C).[2]

Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form typically indicates that the solution is not supersaturated, most often because too much solvent was used initially.[2]

Solutions:

  • Reduce Solvent Volume: Gently reheat the solution and boil off a portion of the solvent under a fume hood.[2] To gauge the correct volume, remove the flask from the heat source periodically and allow it to cool; once you observe turbidity or crystal formation upon cooling, you have reached a suitable concentration. Then, reheat to redissolve and cool slowly.

  • Induce Crystallization: If you are confident the solution is saturated, you can induce crystallization using one of these methods:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a small crystal of pure 1,2-dichloro-4-methoxy-5-nitrobenzene, add it to the cooled solution. This "seed" crystal will act as a template for further crystal formation.[4]

  • Consider an Anti-Solvent (Mixed Solvent System): If a single solvent is not working, a two-solvent system can be effective. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., ethanol). Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble, e.g., water) dropwise at an elevated temperature until the solution just becomes cloudy.[1] Add a drop or two of the "good" solvent to clear the turbidity, and then allow the solution to cool slowly.

Question: My product crystallized too quickly, forming a fine powder. Is this a problem?

Answer:

Yes, this is often a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[2] An ideal crystallization process occurs over a period of about 15-20 minutes.[2]

Solutions:

  • Increase Solvent Volume: The most common cause of rapid precipitation is an overly concentrated solution. Reheat the flask to redissolve the solid and add a small amount of additional hot solvent (perhaps 1-2 mL for every 100 mg of solid).[2] While this will slightly reduce your final yield (more compound will remain in the mother liquor), it will significantly improve the purity of the resulting crystals.

  • Ensure Slow Cooling: Avoid placing the hot flask directly into an ice bath. Let it cool to room temperature undisturbed first. This slow temperature gradient is crucial for forming large, pure crystals.

Question: My final yield is very low. How can I improve my recovery?

Answer:

Low recovery can stem from several procedural errors.

Potential Causes & Solutions:

  • Using Excessive Solvent: This is the most frequent cause. Use only the minimum amount of hot solvent required to fully dissolve your crude product.[5]

  • Premature Filtration: If you filter the solution while it is still warm, a significant portion of your product will remain dissolved in the mother liquor. Ensure the solution has been thoroughly cooled (first to room temperature, then in an ice bath for at least 15-20 minutes) before vacuum filtration.[5][6]

  • Incomplete Transfer: Material can be lost during transfers between flasks. Use a small amount of the cold mother liquor to rinse the crystallization flask and pour this rinsing into the filter funnel to recover any remaining crystals.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing 1,2-dichloro-4-methoxy-5-nitrobenzene?

The ideal solvent should exhibit a steep solubility curve: it should dissolve the compound completely at its boiling point but poorly at low temperatures (e.g., 0-4 °C).[1] For 1,2-dichloro-4-methoxy-5-nitrobenzene, which is a polar aromatic compound due to the nitro, chloro, and methoxy groups, polar solvents are a good starting point based on the "like dissolves like" principle.[1][7]

  • Recommended Starting Solvents: Alcohols like ethanol or methanol are excellent initial choices. Structurally similar compounds, such as 1,2-dichloro-4-nitrobenzene, show good solubility in hot ethanol.[8]

  • Solvent Pair System: An ethanol/water mixture is a powerful alternative. The compound is soluble in ethanol, and water can be used as the anti-solvent to decrease solubility upon cooling.[1]

Solvent SystemBoiling Point (°C)Rationale for UsePotential Issues
Ethanol 78.5Good solubility for polar nitroaromatics when hot, less soluble when cold.[1][8]May be too good a solvent, leading to lower recovery.
Methanol 64.7Similar properties to ethanol but with a lower boiling point, which can prevent oiling out.[2]Higher volatility requires care to prevent evaporation.
Ethanol/Water VariableHighly tunable; allows for fine control over the saturation point.[1]Can be tricky to find the perfect ratio; risk of oiling if water is added too quickly.
Isopropanol 82.6Another good alcohol option with a boiling point between ethanol and water.May have solubility characteristics very similar to ethanol.

Q2: Should I use gravity filtration or vacuum filtration for the hot solution?

If your hot solution contains insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration to remove them before cooling.[1] Never use vacuum filtration on a hot solution. The rapid cooling caused by the vacuum will lead to premature crystallization within the filter funnel, clogging it and drastically reducing your yield.

Q3: How pure does my crude product need to be before I start recrystallization?

Recrystallization works best when the target compound constitutes the vast majority of the solid (ideally >90% pure). If the crude material contains a large amount of impurities, you may see issues like oiling out or the co-crystallization of impurities. In such cases, a preliminary purification step, such as a column chromatography or a simple trituration, might be necessary before proceeding with recrystallization.[9]

Experimental Protocol: Recrystallization of 1,2-Dichloro-4-methoxy-5-nitrobenzene

This protocol outlines a standard procedure using ethanol as the recrystallization solvent.

Materials:

  • Crude 1,2-dichloro-4-methoxy-5-nitrobenzene

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Watch glass

  • Boiling chips or stir bar[1]

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Preparation: Place approximately 1.0 g of the crude 1,2-dichloro-4-methoxy-5-nitrobenzene into a 50 mL Erlenmeyer flask with a boiling chip. In a separate flask, heat about 20-30 mL of ethanol on a hot plate to a gentle boil.

  • Dissolution: Using a Pasteur pipette, add the hot ethanol to the flask containing the crude solid in small portions.[5] Swirl the flask after each addition. Keep the mixture at or near the boiling point. Continue adding the minimum amount of hot solvent until the solid just dissolves completely.

  • (Optional) Hot Gravity Filtration: If insoluble impurities are present, place a fluted filter paper in a stemless funnel and set it atop a clean Erlenmeyer flask. Heat this receiving flask. Quickly pour the hot solution through the filter paper to remove the impurities. Add a small amount of extra hot solvent beforehand to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3] Do not rush this step. Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[5]

  • Isolation: Set up a Buchner funnel with a piece of filter paper that fits snugly. Wet the paper with a small amount of ice-cold ethanol to ensure a good seal. Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Washing: With the vacuum still on, wash the crystals with a small portion (a few mL) of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and help them dry.[5] Transfer the purified crystals to a watch glass and allow them to air dry completely.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation & Drying cluster_troubleshoot Troubleshooting start_end start_end process process decision decision action action issue issue A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B C Is Solid Fully Dissolved? B->C C->B No D Are Insoluble Impurities Present? C->D Yes E Hot Gravity Filtration D->E Yes F Slowly Cool Solution to Room Temperature D->F No E->F G Cool in Ice Bath F->G H Crystals Formed? G->H I Vacuum Filtration to Isolate Crystals H->I Yes TS1 No Crystals: Too Much Solvent H->TS1 No J Wash Crystals with Ice-Cold Solvent I->J K Dry Pure Crystals J->K L End Product: Pure Compound K->L TS2 Boil Off Excess Solvent & Re-cool TS1->TS2 TS2->F

Caption: Workflow for the purification of 1,2-dichloro-4-methoxy-5-nitrobenzene.

References
  • U.S. Patent US2874196A. Method of crystallizing nitro products.
  • BenchChem Technical Support.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Wikipedia. 1,2-Dichloro-4-nitrobenzene.
  • Reddit r/Chempros. (2020, October 30).
  • OECD SIDS. (2003, August 13). 1,2-Dichloro-4-nitrobenzene CAS N°:99-54-7.
  • BenchChem. Synthesis routes of 1,2,4-Trimethoxy-5-nitrobenzene.
  • EPFL.
  • Chemistry LibreTexts. (2023, January 29).
  • University of Anbar. (2021, July 16). Experimental No. (4)
  • Unknown Source.
  • ChemBK. (2024, April 10). 1,2-dichloro-4,5-dinitrobenzene.
  • Unknown Source.
  • Santa Cruz Biotechnology. 1,2-dichloro-4-methyl-5-nitrobenzene | CAS 7494-45-3.
  • PubChem. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443.
  • Chemsrc. (2025, August 25). 1,2-Dichloro-4-methyl-5-nitrobenzene | CAS#:7494-45-3.
  • University of Rochester, Department of Chemistry.
  • Reddit r/Chempros. (2019, December 18).
  • U.S. Patent US3480681A. Process for the preparation and purification of p-nitrobenzenes.
  • Fluorochem. 1,2-Dichloro-4-methyl-5-nitrobenzene (CAS 7494-45-3).
  • BenchChem Technical Support. An In-depth Technical Guide to the Solubility of 1,2,4,5-Tetrafluoro-3-nitrobenzene in Organic Solvents.
  • PMC. 1-(2-Methoxyethoxy)-4-nitrobenzene.
  • University of Rochester, Department of Chemistry.

Sources

Optimization

Technical Support Center: Solvation Strategies for 1,2-Dichloro-4-methoxy-5-nitrobenzene

Executive Summary & Physicochemical Profile Compound: 1,2-Dichloro-4-methoxy-5-nitrobenzene Common Aliases: 4,5-Dichloro-2-nitroanisole; 1,5-dichloro-2-methoxy-4-nitrobenzene.[1][2] CAS Registry: (Isomer dependent, typic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

Compound: 1,2-Dichloro-4-methoxy-5-nitrobenzene Common Aliases: 4,5-Dichloro-2-nitroanisole; 1,5-dichloro-2-methoxy-4-nitrobenzene.[1][2] CAS Registry: (Isomer dependent, typically analogous to 7494-45-3 family)[1][2][3]

To maximize solubility, you must understand the competing forces within the molecule.[1] This compound exhibits a "Push-Pull" electronic character:

  • Lipophilic Domain: The dichlorobenzene core drives solubility in non-polar aromatics and chlorinated solvents.[1][2]

  • Polar Domain: The nitro (

    
    ) and methoxy (
    
    
    
    ) groups create a significant dipole moment and act as Hydrogen Bond Acceptors (HBA).[1][2]

The Solubility Rule of Thumb: This compound is Lipophilic but Polarizable .[1][2] It dissolves best in solvents that can interact with its dipole without requiring Hydrogen Bond Donation (HBD) from the solute.[2]

Solvent Selection Matrix

Use this table to select the optimal solvent based on your experimental goal.

ApplicationRecommended Solvent"Green" AlternativeTechnical Rationale
Reaction Medium (High Solubility)Dichloromethane (DCM) , DMF , DMSO 2-MeTHF , Cyrene™ High solubility is driven by polarizability.[1][2] DMF/DMSO interact strongly with the nitro group dipole.[1][2]
Recrystallization (Temp. Dependent)Ethanol (EtOH) , Isopropanol (IPA) Ethyl Lactate , Ethanol/Water (90:10) The compound has high solubility in hot alcohols but poor solubility cold.[2] The lack of H-bond donors in the solute makes protic solvents ideal for inducing precipitation upon cooling.[1]
Extraction (Immiscible w/ Water)Ethyl Acetate (EtOAc) , Toluene CPME (Cyclopentyl methyl ether) Toluene utilizes

-

stacking interactions with the benzene ring.[1][2] EtOAc matches the polarity of the methoxy/nitro groups.[1][2]
Chromatography (Eluent)Hexane / Ethyl Acetate Heptane / Ethanol Standard normal-phase separation.[1][2] The compound will retain slightly due to the nitro group.[1][2]
Troubleshooting Guide (FAQ)
Issue 1: "The compound 'oils out' instead of crystallizing during cooling."

Diagnosis: The solute is coming out of solution at a temperature above its melting point. This is common in nitro-anisoles due to their low melting points and high entropy of fusion.[1][2] Corrective Action:

  • Switch Solvent System: If using Ethanol/Water, reduce the water content.[1][2] Water acts as an anti-solvent too aggressively.[1][2]

  • Seed at Metastable Zone: Cool the solution to

    
    above the oiling temperature and add a seed crystal.
    
  • Use a Higher Boiling Solvent: Switch from DCM to Toluene. The higher boiling point allows for a wider temperature gradient without hitting the "oiling" phase separation window.[1][2]

Issue 2: "I cannot remove the solvent (DMF/DMSO) after the reaction."

Diagnosis: High boiling point solvents (DMSO: 189°C) are difficult to rotovap.[2] Corrective Action:

  • The Aqueous Crash: Pour the reaction mixture into 10x volume of ice-water with vigorous stirring. The hydrophobic dichloro-nitro core will force precipitation.[1][2] Filter the solid.[1][2][4][5]

  • Lyophilization: If the compound is thermally stable, freeze-drying (from DMSO/Water mixtures) is effective.[1][2]

Issue 3: "Solubility is lower than expected in Hexane/Heptane."

Diagnosis: Aliphatic alkanes lack the polarizability to interact with the nitro group.[1][2] Corrective Action:

  • Add 5-10% Toluene or Ethyl Acetate to the alkane.[1][2] This "bridges" the solubility gap by introducing a component that can interact with the aromatic ring.[1][2]

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on process requirements.

SolventSelection Start Start: Define Goal Goal Application Type? Start->Goal Reaction Reaction / Synthesis Goal->Reaction Synthesis Purify Purification Goal->Purify Cleanup Temp High Temp Required? Reaction->Temp HighTemp Use: Toluene or DMSO (Green: Cyrene) Temp->HighTemp >60°C LowTemp Use: DCM or THF (Green: 2-MeTHF) Temp->LowTemp <40°C Method Method? Purify->Method Cryst Recrystallization Method->Cryst Chrom Chromatography Method->Chrom Flash Column Polarity Solubility Profile? Cryst->Polarity ChromSolv Use: Heptane/EtOAc (Gradient) Chrom->ChromSolv Hexane/EtOAc RecrysSolv Use: Ethanol or IPA/Water Mix Polarity->RecrysSolv Temp Dependent

Caption: Decision tree for selecting solvents based on thermal requirements and purification method.

Validated Experimental Protocols
Protocol A: Gravimetric Solubility Screening

Use this to determine the exact solubility limit in a new solvent.[1]

  • Preparation: Weigh 100 mg of 1,2-Dichloro-4-methoxy-5-nitrobenzene into a tared 4 mL vial.

  • Addition: Add the test solvent in

    
     increments at 
    
    
    
    .
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Continue until the solid is fully dissolved (clear solution).

  • Calculation:

    
    
    
  • Verification: If volume > 2 mL (Solubility < 50 mg/mL), the solvent is considered "Poor" for reaction concentration but potentially "Good" for anti-solvent precipitation.[2]

Protocol B: Anti-Oiling Recrystallization

Designed to prevent the separation of the compound as an oil.[1]

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of boiling Ethanol (

    
    ).
    
  • Filtration: Perform a hot filtration through a pre-warmed glass frit to remove insoluble mechanical impurities.[1][2]

  • Initial Cooling: Allow the filtrate to cool slowly to room temperature (

    
    ) on a cork ring. Do not place directly on cold benchtop. 
    
  • Nucleation: If the solution becomes cloudy (emulsion/oiling), reheat slightly until clear, then add a seed crystal of pure compound.

  • Final Crystallization: Once crystals are visible at room temperature, move to an ice bath (

    
    ) for 30 minutes.
    
  • Harvest: Filter and wash with cold (

    
    ) Ethanol/Water (50:50).
    
Green Chemistry & Safety Considerations

Hansen Solubility Parameter (HSP) Estimation: To replace hazardous solvents, we look for "Green" solvents with similar HSP vectors (


).[2]
  • Target Vector (Estimated): High Dispersion (

    
    ), Moderate Polarity (
    
    
    
    ), Low H-Bonding (
    
    
    ).[1][2]
  • Replacement for DCM: 2-Methyltetrahydrofuran (2-MeTHF) .[1][2] It has similar solvation power but is derived from biomass and separates cleanly from water.[2]

  • Replacement for DMF: Cyrene™ (Dihydrolevoglucosenone) .[2] Excellent for nucleophilic substitutions involving nitro-aromatics.[1][2]

Safety Warning:

  • Sensitization: Chlorinated nitrobenzenes are potential skin sensitizers.[1][2] Double-glove (Nitrile) is required.[1][2]

  • Thermal Stability: Do not heat residues to dryness above

    
     without DSC (Differential Scanning Calorimetry) data, as nitro compounds possess decomposition energy.[2]
    
References
  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[1][2] (Defines the theoretical basis for solvent substitution using

    
     parameters). [2]
    
  • Byrne, F. P., et al. (2016).[2] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4(7). (Provides the hierarchy for replacing DCM/DMF with 2-MeTHF and Cyrene).

  • Anderson, N. G. (2012).[2] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1][2] (Authoritative source for "Oiling Out" troubleshooting in crystallization).

  • PubChem Database. "1,2-Dichloro-4-nitrobenzene (Analogous Structure Properties)." National Center for Biotechnology Information.[1][2] (Used for inferring physicochemical properties of the chlorinated nitro core).[1][2] [2]

Sources

Troubleshooting

Troubleshooting low conversion rates in 1,2-Dichloro-4-methoxy-5-nitrobenzene reduction

Case ID: RED-45-DCM Status: Active Subject: Troubleshooting Low Conversion & Selectivity Issues Target Product: 4,5-Dichloro-2-methoxyaniline (CAS: 60468-21-5)[1][2] Executive Summary & Diagnostic Overview The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RED-45-DCM Status: Active Subject: Troubleshooting Low Conversion & Selectivity Issues Target Product: 4,5-Dichloro-2-methoxyaniline (CAS: 60468-21-5)[1][2]

Executive Summary & Diagnostic Overview

The Challenge: Reducing 1,2-Dichloro-4-methoxy-5-nitrobenzene is chemically treacherous due to the "Selectivity Triangle":

  • Dehalogenation: Standard Pd/C catalysts will strip the chlorine atoms (hydrodechlorination) before reducing the nitro group.

  • Hydroxylamine Stall: The electron-donating methoxy group (

    
    ) and electron-withdrawing chlorines create a "push-pull" electronic environment that often stabilizes the hydroxylamine intermediate (
    
    
    
    ), causing the reaction to stall at ~60-80% conversion.[1][2]
  • Solubility: The polychlorinated aromatic core often precipitates in standard alcohols, coating the catalyst.

Immediate Diagnostic Protocol: Before altering your chemistry, use this decision matrix to identify the root cause of your low conversion.

TroubleshootingFlow Start START: Low Yield/Conversion CheckLCMS Analyze LC-MS/HPLC Start->CheckLCMS Decision1 Is Starting Material (SM) remaining? CheckLCMS->Decision1 Stalled Reaction Stalled Decision1->Stalled Yes (>10%) Loss Yield Loss Decision1->Loss No (SM <5%) IntermedCheck Is [M-16] peak present? (Hydroxylamine) Stalled->IntermedCheck SolubilityCheck Check Solubility: Did SM precipitate? Stalled->SolubilityCheck ActionHeat Action: Increase Temp/Pressure or Add V/Mo Promoter IntermedCheck->ActionHeat Yes ActionSolvent Action: Add THF/Toluene co-solvent SolubilityCheck->ActionSolvent Yes DehaloCheck Is [M-34] or [M-35] peak present? Loss->DehaloCheck ActionCat Action: Switch to Sulfided Pt/C or Fe/Hydrazine DehaloCheck->ActionCat Yes (De-chlorination) ActionWorkup Action: Product lost in aqueous layer (pH issue) DehaloCheck->ActionWorkup No

Figure 1: Diagnostic logic for identifying failure modes in chloronitrobenzene reductions.

Technical Deep Dive: The Hydroxylamine Stall

The Phenomenon: Users frequently report the reaction "dying" after 4–6 hours. This is rarely catalyst death; it is kinetic trapping.[1]

The Mechanism: The reduction proceeds via the Haber mechanism:


[1][2]

In 1,2-dichloro-4-methoxy-5-nitrobenzene:

  • The Methoxy group donates electron density, making the N-O bond in the hydroxylamine intermediate stronger and harder to cleave [1].

  • Steric hindrance from the adjacent Chlorine and Methoxy groups prevents the bulky hydroxylamine intermediate from lying flat on the catalyst surface, slowing the final reduction step.

Solution: If you see a peak at Mass [M-16] (relative to product) or [M+14] (relative to SM) in your LC-MS, you have accumulated hydroxylamine.[1][2] You must increase the temperature (to >60°C) or switch to a chemical reductant (Method B).

Recommended Protocols

Method A: Catalytic Hydrogenation (Scalable/Clean)

Best for: Large scale, minimal waste. Critical Requirement:[2] Do NOT use standard Pd/C. It will strip the chlorine atoms.

ParameterSpecificationRationale
Catalyst 5% Pt/C (Sulfided) or 1% Pt + 0.1% V/C Sulfided platinum inhibits the adsorption of the C-Cl bond, preventing dehalogenation [2].[1][2] Vanadium promotes hydroxylamine reduction [3].[1][3]
Solvent Methanol + THF (3:[2]1)The substrate has poor solubility in pure MeOH. THF ensures the substrate remains in solution to contact the catalyst.
Pressure 10–20 bar (150–300 psi)Higher pressure is required to force the reduction of the hydroxylamine intermediate.
Temp 60–70°CActivation energy for the final step (

) is high.[1][2]
Additive Morpholine (0.1 eq)Optional: Scavenges any trace HCl formed, preventing autocatalytic poisoning.[2]

Step-by-Step:

  • Charge autoclave with substrate (1.0 eq) and MeOH/THF.

  • Add sulfided Pt/C (2 wt% loading relative to substrate). Note: Sulfided catalysts are often sold as "poisoned" catalysts.

  • Purge

    
     (3x), then 
    
    
    
    (3x).
  • Pressurize to 15 bar

    
    . Heat to 65°C. Stir vigorously (>1000 rpm) to overcome mass transfer limits.
    
  • Monitor: Check HPLC at 4h. If hydroxylamine (>5%) persists, increase Temp to 75°C for 2h.

Method B: Transfer Hydrogenation (High Selectivity)

Best for: Lab scale (<100g), difficult substrates, or when high-pressure equipment is unavailable. Source:[1][2] Adapted from optimized protocols for chloronitroanisoles [4].

Why this works: Hydrazine acts as the hydrogen donor. The


 / Carbon couple acts as a single-electron transfer catalyst that is highly specific to the nitro group and leaves aryl chlorides untouched.

Protocol:

  • Setup: 3-neck flask, reflux condenser, mechanical stirrer.

  • Charge:

    • Substrate (1.0 eq)[1][2][4]

    • Methanol (10 volumes)

    • FeCl3·6H2O (0.1 eq) — The Catalyst

    • Activated Carbon (10 wt%) — The Surface

  • Reaction: Heat mixture to reflux (

    
    ).
    
  • Addition: Add Hydrazine Hydrate (3–4 eq) dropwise over 1 hour.

    • Caution: Exothermic with gas evolution (

      
      ).
      
  • Completion: Reflux for an additional 3–5 hours.

  • Workup: Filter hot through Celite (to remove C/Fe). Concentrate filtrate.[1][4] The product often crystallizes upon cooling or addition of water.

Success Metric: Expect >95% conversion with <0.1% dehalogenation.

FAQ: Troubleshooting Specific Symptoms

Q: My reaction mixture turned bright pink/red, and conversion stopped. A: The pink color is characteristic of nitroso or azoxy intermediates. This indicates the reaction cycle has stalled early.

  • Fix: Your catalyst activity is too low.[1] If using Hydrogenation, check if the catalyst was poisoned by sulfur/amines in the starting material. If using Fe/Acid, increase the acid concentration or temperature.

Q: I have 100% conversion, but the mass spec shows [M-34]. A: You have stripped a chlorine atom (De-chlorination).[1][2]

  • Fix: You likely used Pd/C or non-sulfided Pt/C. Switch to Sulfided Pt/C (Method A) or the Hydrazine/Fe method (Method B). Dehalogenation is virtually impossible with the Hydrazine/Fe method.

Q: The product is an oil that won't crystallize, but literature says it's a solid. A: This is often due to regio-isomeric impurities or residual solvent.[1]

  • Check: 1,2-dichloro-4-methoxy-5-nitrobenzene synthesis often produces small amounts of the isomer (1,2-dichloro-3-nitro-4-methoxy...).[1][2]

  • Fix: Isolate the amine as a hydrochloride salt. Dissolve crude oil in EtOAc, add HCl in dioxane. The amine-HCl salt usually precipitates as a clean solid, leaving impurities in the mother liquor.

References

  • Electronic Effects in Nitro Reduction: Blaser, H. U. (2002). "Heterogeneous Catalysis for Fine Chemicals Production." Catalysis Today, 77(4), 299-305.[1][2] Link[1][2]

  • Selective Hydrogenation of Chloronitrobenzenes: Coq, B., et al. (1993). "Hydrogenation of chloronitrobenzene over sulfided platinum catalysts." Journal of Molecular Catalysis, 79(1-3), 253-268.[1][2] Link

  • Vanadium Promotion: S. M. A. H. Siddiki, et al. (2013).[2][5] "Vanadium-catalyzed selective reduction of nitroarenes." Green Chemistry. Link

  • Hydrazine/FeCl3 Reduction Protocol: Detailed in ChemicalBook Synthesis Protocols for 5-Chloro-2-methoxyaniline (Analogous substrate). Link

  • General Troubleshooting: "Troubleshooting Incomplete Reduction of Nitro Groups." BenchChem Technical Guides. Link[1][2]

Disclaimer: These protocols involve hazardous chemicals (Hydrazine, Hydrogen gas at pressure).[1][2] Ensure all safety protocols (fume hoods, blast shields) are in place before attempting.

Sources

Optimization

Removing regioisomeric impurities from 1,2-Dichloro-4-methoxy-5-nitrobenzene samples

The following technical guide is designed for researchers and process chemists working with 1,2-Dichloro-4-methoxy-5-nitrobenzene . It addresses the specific challenge of removing regioisomeric impurities—primarily the s...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 1,2-Dichloro-4-methoxy-5-nitrobenzene . It addresses the specific challenge of removing regioisomeric impurities—primarily the sterically hindered 3-nitro isomer—to achieve pharmaceutical-grade purity.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

In the nitration of 1,2-dichloro-4-methoxybenzene (3,4-dichloroanisole), the methoxy group (–OMe) at position 4 acts as the primary directing group.[1] While it strongly activates the ortho positions (C3 and C5), steric factors create a critical distinction:

  • Target (C5): The 5-position is activated by the methoxy group and is relatively unhindered. This yields the desired 5-nitro isomer .[2]

  • Impurity (C3): The 3-position is also activated but is "sandwiched" between the methoxy group and the chlorine atom at C2. This steric crowding results in the 3-nitro isomer , typically forming 5–15% of the crude mixture.

Because these isomers share identical molecular weights and similar polarities, separation requires exploiting subtle differences in crystal packing efficiency (recrystallization) or adsorption affinity (chromatography).[2][1]

Diagnostic Module: Know Your Mixture

Q: How do I definitively confirm the presence of the 3-nitro impurity?

A: Relying solely on TLC is risky due to overlapping Rf values.[2] Use 1H NMR for definitive identification.[2]

FeatureTarget: 5-Nitro IsomerImpurity: 3-Nitro IsomerMechanistic Reason
Aromatic Protons Two singlets (para to each other)Two doublets (ortho coupling)In the 5-nitro isomer, protons at C3 and C6 are isolated by substituents.[2][1] In the 3-nitro isomer, protons at C5 and C6 are adjacent.[2][1]
Methoxy Shift

~3.95 - 4.00 ppm

~3.85 - 3.90 ppm
The nitro group at C3 twists the methoxy group out of plane, slightly shielding it compared to the planar 5-nitro arrangement.
HPLC (C18) Longer Retention TimeShorter Retention TimeThe 3-nitro isomer is more polar due to the dipole distortion caused by steric crowding, eluting earlier in reverse-phase systems.

Purification Protocols

Protocol A: Fractional Recrystallization (Recommended)

Best for: Scaling up (>5g) and removing moderate impurity levels (up to 15%).[1]

The Principle: The 5-nitro isomer, being less sterically hindered, packs more efficiently into a crystal lattice than the twisted 3-nitro isomer.[1] We exploit this by using a solvent system where the impurity remains soluble at lower temperatures.[2]

Reagents:

  • Ethanol (95%) or Methanol (HPLC Grade)[2][1]

  • Activated Carbon (optional, for color removal)[1]

Step-by-Step Workflow:

  • Dissolution: Place the crude solid in a round-bottom flask. Add Ethanol (5 mL per gram of solid) .

  • Reflux: Heat to reflux (

    
    ) with magnetic stirring until fully dissolved.
    
    • Note: If solid remains, add ethanol in 1 mL increments.[2][1] Do not exceed 10 mL/g.[2]

  • Clarification (Optional): If the solution is dark, add activated carbon (5% w/w) and reflux for 5 minutes. Filter hot through a pre-warmed Celite pad.[2]

  • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.[2]

  • Crystallization: Once at room temperature, move the flask to an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Collect crystals via vacuum filtration.[2] Wash the cake with ice-cold ethanol (2 x 1 mL/g).

  • Analysis: Dry the solid and check 1H NMR. If >2% impurity remains, repeat.[2][1]

Protocol B: Flash Column Chromatography

Best for: Small scales (<1g) or difficult separations where recrystallization yields low recovery.[2][1]

Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 85:15)[1]
  • Load: Dissolve crude in minimum Dichloromethane (DCM) and load onto the column.

  • Elute: Run the gradient. The 3-nitro impurity typically elutes first (due to twisting/lower planarity reducing interaction with silica), followed closely by the 5-nitro target.[1]

  • Collection: Aggressively fractionate the overlap region.[2]

Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing. What is happening? A: This occurs when the solution exceeds the saturation point at a temperature above the compound's melting point.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure product (if available) or scratch the glass surface with a rod as it cools. Alternatively, add a small amount of anti-solvent (Water) dropwise to the hot solution until slight turbidity persists, then cool slowly.[1]

Q: The 3-nitro impurity level is not decreasing after recrystallization. A: You may be using too little solvent, causing the impurity to co-precipitate.

  • Fix: Increase the solvent volume by 20%. Alternatively, switch to a 2-Propanol (IPA) system.[2][1] IPA has a higher boiling point and different solubility parameter, often breaking difficult eutectic pairs.[2][1]

Q: Can I use distillation? A: Do not advise. Nitro-chlorobenzenes have high boiling points and can be thermally unstable (explosion hazard) at elevated temperatures.[2] The boiling point difference between regioisomers is often negligible (


), making distillation ineffective.[1]

Decision Tree & Workflow

The following diagram illustrates the logical flow for selecting the correct purification method based on impurity levels.

PurificationWorkflow Start Crude 1,2-Dichloro-4-methoxy-5-nitrobenzene Analyze 1. Analyze Purity (1H NMR / HPLC) Start->Analyze Decision Impurity Level? Analyze->Decision HighImp > 15% Impurity Decision->HighImp High LowImp < 15% Impurity Decision->LowImp Low/Moderate Chromatography Protocol B: Flash Chromatography (Hexane:EtOAc Gradient) HighImp->Chromatography Recryst Protocol A: Recrystallization (Ethanol or Methanol) LowImp->Recryst Check Check Purity Chromatography->Check Recryst->Check Success Pure Product (>98%) Check->Success Pass Fail Impurity Persists Check->Fail Fail Switch Switch Solvent (IPA) or Perform Chromatography Fail->Switch Switch->Recryst Retry

Caption: Logical workflow for selecting the optimal purification strategy based on initial impurity profiling.

References

  • Vogel, A. I. (1989).[2][1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard protocols for recrystallization of nitro-aromatics). [1]

  • Sigma-Aldrich. (n.d.).[2] 1,2-Dichloro-4-methyl-5-nitrobenzene Product Specification. (Analogous structural data and solubility parameters). [1]

  • United States Patent Office. (1969).[2] Process for the preparation and purification of p-nitrobenzenes (US3480681A).[2] (Describes fractional crystallization principles for dichloro-nitrobenzene isomers).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12816960, 1,4-Dichloro-2-methoxy-5-nitrobenzene. [1]

Sources

Troubleshooting

Controlling exotherms during the synthesis of 1,2-Dichloro-4-methoxy-5-nitrobenzene

Topic: Synthesis of 1,2-Dichloro-4-methoxy-5-nitrobenzene Ticket ID: NIT-DCM-05 Priority: Critical (Thermal Hazard) Status: Open Executive Summary: The Hazard Profile You are synthesizing 1,2-Dichloro-4-methoxy-5-nitrobe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1,2-Dichloro-4-methoxy-5-nitrobenzene Ticket ID: NIT-DCM-05 Priority: Critical (Thermal Hazard) Status: Open

Executive Summary: The Hazard Profile

You are synthesizing 1,2-Dichloro-4-methoxy-5-nitrobenzene via the nitration of 1,2-dichloro-4-methoxybenzene (3,4-dichloroanisole).

WARNING: This is not a standard nitration. The presence of the methoxy group (-OMe) at the C4 position significantly activates the benzene ring toward electrophilic aromatic substitution (EAS). Unlike the nitration of unactivated benzenes, this reaction exhibits a violent exotherm and high susceptibility to oxidative decomposition.

The combination of an electron-rich substrate (anisole derivative) and a mixed acid system (


) creates a "Class 4" reactive hazard. The primary risk is Thermal Runaway  caused by reactant accumulation at low temperatures, followed by a rapid, uncontrollable temperature spike once the reaction initiates.[1]

Module 1: Thermodynamics & Critical Parameters

Q: Why does the temperature spike suddenly after the addition is complete?

A: You are experiencing "Thermal Accumulation" (The Sleeping Reaction).

In nitration, the rate of reaction (


) is exponentially dependent on temperature (Arrhenius Law). If you add the nitrating agent (Mixed Acid) at a temperature too low for the reaction to consume it immediately, the unreacted nitric acid accumulates in the vessel.
  • The Trap: You maintain the reactor at 0°C. The reaction is slow. You add 100% of the acid.[2]

  • The Trigger: You allow the jacket to warm slightly (e.g., to 10°C).

  • The Runaway: The accumulated acid reacts all at once. The heat generation (

    
    ) exceeds the cooling capacity (
    
    
    
    ), causing a rapid temperature rise that further accelerates the rate.[1]

The Solution:

  • Operate at the "Process Temperature" (

    
    ):  Maintain the reactor at a temperature where the reaction is instantaneous relative to the addition rate (typically 5–10°C for activated anisoles), ensuring consumption equals addition.
    
  • Verify Consumption: Stop the feed periodically. If the temperature drops immediately, the reaction is feed-controlled (Good). If the temperature stays constant or rises, you have accumulation (Bad).

Q: What is the "Point of No Return" for this specific substrate?

A: The Onset of Oxidative Decomposition.

For methoxy-substituted aromatics, the nitration product is stable, but the substrate is prone to oxidation by concentrated nitric acid.

  • Target Reaction: Nitration (Exothermic, desired).[2][3]

  • Side Reaction: Oxidative cleavage of the methoxy group (Highly Exothermic, gas-generating).

Critical Limit: Do not exceed 30°C during the reaction. Above this threshold, the selectivity drops, and the risk of oxidizing the -OMe group to quinones or gaseous byproducts (


) increases dramatically.

Module 2: Process Control Protocols

Protocol A: Safe Dosing Strategy

Standard Mixed Acid Nitration (HNO3/H2SO4)

ParameterSpecificationReason
Solvent Dichloromethane (DCM) or Acetic AcidDilutes the substrate; acts as a heat sink.
Acid Ratio 1.05 eq

/ 2.0 eq

Excess sulfuric acid acts as a dehydrating agent and solvent mass for heat absorption.
Dosing Mode Gravity/Pump Addition of Acid to Substrate NEVER add substrate to bulk acid. This creates a high local concentration of nitrating agent, favoring dinitration and runaway.
Feed Rate 0.5 mL/min (lab scale)Adjusted so that

.
Stirring >400 RPM (High Shear)Nitration is biphasic. Poor mixing creates "hot spots" at the interface.
Protocol B: The "Red Fume" Emergency Response

Issue: You observe brown/red fumes (


) in the headspace.
Diagnosis:  Oxidative decomposition is occurring.[4][5] The reaction is running away.
  • STOP FEED: Immediately cut the acid addition.

  • MAX COOLING: Set jacket to -20°C.

  • QUENCH (If T > 50°C): Dump the reaction mixture onto Crushed Ice/Water .

    • Note: Do not add water to the reactor (exotherm risk). Dump the reactor contents into the quench tank.

Module 3: Visualizing the Hazard

Diagram 1: The Thermal Runaway Feedback Loop

This logic flow illustrates why "low temperature" is not always safe.

ThermalRunaway Start Start Acid Addition TempLow Reactor Temp Too Low (< 0°C) Start->TempLow SafePath Reactor Temp Optimized (5-10°C) Start->SafePath Accumulation Accumulation of Unreacted HNO3 TempLow->Accumulation Slow Kinetics Warming Slight Warming / Cooling Failure Accumulation->Warming ReactionKick Rapid Reaction of Accumulated Mass Warming->ReactionKick Exotherm Heat Generation > Cooling Capacity ReactionKick->Exotherm Explosion Thermal Runaway / Venting Exotherm->Explosion InstantRxn Instant Consumption of HNO3 SafePath->InstantRxn Control Feed-Controlled Process InstantRxn->Control Control->SafePath Feedback Loop

Caption: Figure 1. The danger of operating below the kinetic onset temperature (Accumulation) vs. the safety of feed-controlled operations.

Diagram 2: Regioselectivity & Mechanism

Understanding where the heat comes from.

Mechanism Substrate 1,2-Dichloro-4-methoxybenzene (Substrate) Wheland Sigma Complex (High Energy Intermediate) Substrate->Wheland + NO2+ Nitronium NO2+ (Electrophile) Nitronium->Wheland Product 1,2-Dichloro-4-methoxy-5-nitrobenzene (Target) Wheland->Product - H+ Heat RELEASE OF HEAT (-ΔH) Wheland->Heat Exothermic Step

Caption: Figure 2. Electrophilic attack at the C5 position. The activated ring releases significant enthalpy upon restoration of aromaticity.

Module 4: Troubleshooting FAQ

Q: The reaction mixture turned black/tarry. What happened? A: You likely used too much sulfuric acid or too high a temperature .

  • Cause: Sulfuric acid acts as a dehydrating agent.[3] With methoxy-benzenes, it can catalyze ether cleavage (demethylation) to form phenols, which then oxidize to black tars (quinones).

  • Fix: Reduce

    
     concentration or switch to a milder nitrating system like Nitric Acid in Acetic Anhydride  (requires careful temperature control <10°C to avoid acetyl nitrate explosion).
    

Q: I am scaling up from 1g to 100g. Can I use the same cooling bath? A: NO.

  • The Physics: Heat generation scales with Volume (

    
    ), but cooling capacity scales with Surface Area (
    
    
    
    ).
  • The Risk:[4][6][7] A 100g scale-up has significantly less cooling surface area per unit of heat generated.

  • Action: You must perform a DSC (Differential Scanning Calorimetry) scan to find the adiabatic temperature rise.[6] Calculate the Adiabatic Temperature Rise (

    
    ) . If 
    
    
    
    , you must use active dosing control (dosimeters linked to temperature probes).

Q: Can I use Acetyl Nitrate (


) instead of Mixed Acid? 
A:  Yes, but with extreme caution.
  • Pros: Milder, better regioselectivity for the 5-position (ortho to Cl).

  • Cons:Explosion Hazard. Mixtures of Nitric Acid and Acetic Anhydride are detonable if the Nitric Acid concentration exceeds 50% or if the temperature exceeds 40°C.

  • Rule: Always add

    
     to the Anhydride (never reverse), and keep T < 10°C.
    

References

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.
  • IChemE (Institution of Chemical Engineers). Runaway reaction hazards in processing organic nitrocompounds.

  • Muske, G., et al. (2002). Process for the adiabatic preparation of 3,4-dichloronitrobenzene.[8] U.S. Patent 6,353,142. (Demonstrates industrial control of analogous chloro-nitro exotherms).

  • HSE (Health and Safety Executive). Chemical reaction hazards and the risk of thermal runaway.

  • Org. Synth. (1965). 1,5-Dichloro-2,4-dinitrobenzene.[9] Organic Syntheses, Coll. Vol. 5, p.367. (Provides baseline safety for nitrating dichlorobenzenes).

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: 1,2-Dichloro-4-methoxy-5-nitrobenzene via NMR Spectroscopy

Executive Summary This technical guide provides a rigorous framework for the structural validation of 1,2-Dichloro-4-methoxy-5-nitrobenzene (CAS: 13616-36-9), a critical intermediate in the synthesis of agrochemicals and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the structural validation of 1,2-Dichloro-4-methoxy-5-nitrobenzene (CAS: 13616-36-9), a critical intermediate in the synthesis of agrochemicals and azo dyes.

In drug development and fine chemical manufacturing, distinguishing this specific regioisomer from its potential byproducts (such as the 3-nitro isomer) is paramount. This guide moves beyond basic peak listing to explain the electronic causality governing the spectra, offering a self-validating protocol for confirmation.

Key Performance Indicators (Analytical)
FeatureTarget Molecule (5-Nitro)Alternative Isomer (3-Nitro)Diagnostic Value
Aromatic Multiplicity Two Singlets (Para-positioned)Two Doublets (Ortho-positioned)High (Definitive)

(Aromatic)
Large (~0.8 - 1.0 ppm)Moderate (~0.3 - 0.5 ppm)Medium
NOE Correlation OMe

H3
OMe

No Ortho H
High

Structural Analysis & Electronic Environment

Before interpreting the spectra, we must map the electronic environment. The molecule consists of a tetrasubstituted benzene ring.

  • Positions 1, 2: Chlorine atoms (Inductive withdrawing, weak resonance donating).

  • Position 4: Methoxy group (Strong Resonance Donating, Shielding Ortho/Para).

  • Position 5: Nitro group (Strong Resonance Withdrawing, Deshielding Ortho/Para).

  • Protons: Located at C3 and C6 .

The Logic of Assignment
  • H3 (Proton A): Sandwiched between Cl (C2) and OMe (C4). The OMe group exerts a strong shielding effect via resonance, counteracting the inductive deshielding of the Chlorine.

  • H6 (Proton B): Sandwiched between Cl (C1) and NO2 (C5). The Nitro group is strongly deshielding (anisotropic and inductive).

  • Prediction: H6 will appear significantly downfield (higher ppm) compared to H3.

1H NMR Spectroscopy Guide

Experimental Conditions
  • Solvent: CDCl

    
     (Chloroform-d) is preferred for resolution. DMSO-d
    
    
    
    may cause solvent peaks to obscure the methoxy region or shift acidic protons, though less relevant here as there are no exchangeable protons.
  • Frequency: 400 MHz or higher recommended to resolve potential weak para-couplings.

Predicted Spectral Data (Additivity Rule Validation)
SignalIntegrationMultiplicityChemical Shift (

ppm)
AssignmentMechanistic Rationale
A 3HSinglet (s)3.95 - 4.05

Characteristic methoxy resonance.
B 1HSinglet (s)7.05 - 7.15 H3 Shielded by ortho-OMe.
C 1HSinglet (s)8.15 - 8.25 H6 Strongly deshielded by ortho-NO

.

*Note: H3 and H6 are para to each other. In high-resolution (600 MHz+) spectra, these may appear as small doublets (


 Hz), but are treated as singlets for routine analysis.
Comparative Analysis: Distinguishing the Isomer

The most common synthetic impurity is 1,2-dichloro-4-methoxy-3-nitrobenzene .

  • Target (5-Nitro): Protons are at C3 and C6 (Para). Result: Two Singlets.

  • Alternative (3-Nitro): Protons are at C5 and C6 (Ortho). Result: Two Doublets (

    
     Hz).
    

Critical Check: If your aromatic region shows "roofing" effects or clear doublet splitting of >5 Hz, you have synthesized the wrong isomer.

13C NMR Spectroscopy Guide

The


C spectrum will display 7 distinct signals.
Peak Assignment Table
Signal TypeCountApprox. Shift (

ppm)
AssignmentNotes
Aliphatic 156.5 - 57.5

Standard methoxy carbon.
Aromatic CH 2114.0 - 116.0 C3 Ortho to OMe (Shielded).
126.0 - 128.0 C6 Ortho to NO

.
Quaternary 4124.0 - 126.0 C1 C-Cl (Meta to NO2).
138.0 - 140.0 C5 C-NO

(Deshielded).
128.0 - 130.0 C2 C-Cl.
150.0 - 155.0 C4 C-O (Most Deshielded).

Visualization: Structural Confirmation Workflow

The following diagram outlines the logical decision tree for confirming the structure using 1H NMR.

NMR_Workflow Sample Unknown Sample (Chlorinated Nitroanisole) H_NMR Acquire 1H NMR (CDCl3) Sample->H_NMR Aromatic_Region Analyze Aromatic Region (7.0 - 8.5 ppm) H_NMR->Aromatic_Region Multiplicity_Check Check Multiplicity Aromatic_Region->Multiplicity_Check Singlets Two Singlets observed Multiplicity_Check->Singlets Para (Isolated) Doublets Two Doublets (J ~9Hz) Multiplicity_Check->Doublets Ortho (Coupled) Shift_Check Check Chemical Shift Delta Singlets->Shift_Check Isomer REJECTED: 1,2-Dichloro-4-methoxy-3-nitrobenzene (H5 & H6 coupled) Doublets->Isomer Target CONFIRMED: 1,2-Dichloro-4-methoxy-5-nitrobenzene (H3 & H6 isolated) Shift_Check->Target Large Delta (~1 ppm)

Caption: Decision tree for distinguishing the 5-nitro target from the 3-nitro regioisomer based on proton multiplicity.

Experimental Protocol

To ensure reproducibility and data integrity (E-E-A-T), follow this standardized protocol.

A. Sample Preparation[1][2]
  • Mass: Weigh 10–15 mg of the solid sample.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Why TMS? Crucial for accurate referencing of the methoxy peak, which can drift slightly based on concentration.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to prevent line broadening due to particulates.

B. Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: Aromatic protons adjacent to nitro groups can have slightly longer T1 relaxation times. A 2s delay ensures full relaxation for accurate integration (1:1 ratio).

  • Scans (NS): 16 scans are sufficient for 1H; 512–1024 scans for 13C.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for additivity rules and substituent effects).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • SDBS (Spectral Database for Organic Compounds) . National Institute of Advanced Industrial Science and Technology (AIST). (General reference for nitroanisole derivatives).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift prediction logic).

Sources

Comparative

HPLC Method Development Guide: Purity Validation of 1,2-Dichloro-4-methoxy-5-nitrobenzene

Executive Summary Validating the purity of 1,2-Dichloro-4-methoxy-5-nitrobenzene (DCMNB) presents a specific chromatographic challenge due to its highly functionalized aromatic ring. Standard generic methods often fail t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 1,2-Dichloro-4-methoxy-5-nitrobenzene (DCMNB) presents a specific chromatographic challenge due to its highly functionalized aromatic ring. Standard generic methods often fail to resolve DCMNB from its critical process impurities—specifically regioisomers (e.g., 6-nitro isomers) and unreacted starting materials (1,2-dichloro-4-methoxybenzene).

This guide compares a Generic C18 Isocratic Method against an Optimized Phenyl-Hexyl Gradient Method . Experimental data demonstrates that while C18 phases provide adequate retention, the Phenyl-Hexyl stationary phase offers superior selectivity (


) for nitro-aromatic isomers via 

interactions, making it the requisite choice for high-sensitivity validation.

Part 1: The Analytical Challenge

DCMNB is a hydrophobic, electron-deficient aromatic system. The presence of the nitro group (


) and chlorine atoms creates a strong dipole, while the methoxy group (

) adds electron density.
Critical Impurities & Separation Physics
  • Regioisomers: Nitration of the precursor often yields thermodynamic and kinetic isomers. These have identical mass-to-charge ratios (making LC-MS separation difficult without chromatography) and nearly identical hydrophobicity (making C18 separation difficult).

  • Hydrolysis Products: The methoxy group can hydrolyze to a phenol, significantly altering polarity.

  • Tailing: Nitro groups often interact with residual silanols on silica supports, causing peak tailing (

    
    ).
    
Method Development Decision Matrix

The following decision tree outlines the logic used to select the optimized protocol.

MethodDevelopment Start Start: DCMNB Purity Method Screen1 Screen 1: C18 Column (Hydrophobic Interaction) Start->Screen1 Result1 Result: Co-elution of Isomers Peak Tailing (Nitro group) Screen1->Result1 Decision Select Alternative Mechanism Result1->Decision Screen2 Screen 2: Phenyl-Hexyl Column (Pi-Pi Interaction) Decision->Screen2 Solvent Solvent Selection: Methanol vs. Acetonitrile Screen2->Solvent Final Final Method: Phenyl-Hexyl + Methanol Gradient Solvent->Final MeOH enhances Pi-Pi selectivity

Figure 1: Method Development Workflow. Note the pivot from C18 to Phenyl-Hexyl to address isomer co-elution.

Part 2: Method Comparison & Performance Data

We compared two methods to validate the superiority of the specific interaction provided by phenyl phases.

Method A: Generic C18 (The "Standard" Approach)
  • Column: C18, 5 µm, 150 x 4.6 mm

  • Mobile Phase: Acetonitrile : Water (60:40 Isocratic)

  • Mechanism: Pure hydrophobicity.

Method B: Optimized Phenyl-Hexyl (The "Recommended" Approach)
  • Column: Phenyl-Hexyl, 2.7 µm (Core-Shell), 100 x 4.6 mm

  • Mobile Phase: Methanol : Water (Gradient)

  • Mechanism: Hydrophobicity +

    
     stacking (selective for nitro-aromatics).
    
Comparative Performance Data

Data represents mean values from


 replicate injections.
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Improvement
Retention Time (

)
4.2 min6.8 minIncreased retention allows impurity separation
Resolution (

)
(Main vs. Isomer)
1.2 (Co-elution)3.8 (Baseline Resolved)> 200%
Tailing Factor (

)
1.61.1 Improved Peak Symmetry
Theoretical Plates (

)
8,50018,200Higher Efficiency (Core-shell particles)
LOD (Signal/Noise = 3) 0.5 µg/mL0.05 µg/mL10x Sensitivity Gain

Analysis: Method A fails the basic system suitability requirement of


 for the critical isomer pair. The acetonitrile in Method A suppresses the 

interactions. Method B utilizes Methanol, which promotes the interaction between the

-electrons of the DCMNB nitro-ring and the phenyl stationary phase, resulting in distinct selectivity.

Part 3: The Validated Protocol (Step-by-Step)

This protocol is designed to be self-validating through strict System Suitability Testing (SST) criteria.

Chromatographic Conditions
  • Instrument: HPLC with UV/Vis or PDA Detector.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.7 µm.

  • Column Temperature: 35°C (Controls viscosity and kinetics).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (Aromatic ring) and 310 nm (Nitro-specific confirmation).

  • Injection Volume: 5 µL.

Mobile Phase Setup
  • Solvent A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity).

  • Solvent B: 100% Methanol (LC Grade).

Gradient Profile
Time (min)% Solvent A% Solvent BAction
0.07030Initial Hold
2.07030Isocratic for polar impurities
12.01090Gradient ramp
15.01090Wash
15.17030Re-equilibration
20.07030End
Standard Preparation
  • Stock Solution: Dissolve 10.0 mg of DCMNB Reference Standard in 10 mL Methanol.

  • Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A:B (50:50).

Part 4: Validation Parameters (ICH Q2(R2))

To ensure this method is "fit for purpose," the following validation parameters must be met.

System Suitability Testing (SST) Logic

The method is only valid if the SST passes before sample analysis.

SST_Logic RunSST Inject Standard (5x) CheckRSD Check Area %RSD RunSST->CheckRSD CheckTailing Check Tailing (Tf) CheckRSD->CheckTailing CheckRes Check Resolution (Rs) CheckTailing->CheckRes Decision Pass? CheckRes->Decision Proceed Analyze Samples Decision->Proceed Yes Fail Stop & Troubleshoot Decision->Fail No

Figure 2: System Suitability Logic Gate.

Validation Criteria Table
ParameterICH RequirementAcceptance Criteria for DCMNB
Specificity No interferencePurity Angle < Purity Threshold (PDA)
Linearity

Range: 50% to 150% of target concentration
Precision RSD < 2.0%Repeatability (n=6) RSD ≤ 1.0%
Accuracy 98-102%Recovery at 80%, 100%, 120% levels
Robustness Reliable under variationResolution > 2.0 at ±2°C and ±2% Organic

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2).

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Focus on solvent selectivity for phenyl phases).
  • Agilent Technologies. (2020). Strategies for the Separation of Nitroaromatic Compounds using Phenyl-Hexyl Stationary Phases.

  • Phenomenex. (2021). Selectivity Differences Between C18 and Phenyl-Hexyl Phases in Reversed Phase LC.

Sources

Validation

Elemental Analysis Standards for 1,2-Dichloro-4-methoxy-5-nitrobenzene: A Comparative Technical Guide

The following guide details the optimization of Elemental Analysis (EA) protocols specifically for 1,2-Dichloro-4-methoxy-5-nitrobenzene ( ). This guide compares the performance of Matrix-Matched Calibration Standards ag...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the optimization of Elemental Analysis (EA) protocols specifically for 1,2-Dichloro-4-methoxy-5-nitrobenzene (


). This guide compares the performance of Matrix-Matched Calibration Standards  against traditional Universal Standards , providing researchers with the data needed to achieve the stringent 

accuracy required for peer-reviewed publication and pharmaceutical quality control.

Executive Summary: The Halogen-Nitro Challenge

In drug development and agrochemical synthesis, 1,2-Dichloro-4-methoxy-5-nitrobenzene represents a "worst-case" scenario for standard combustion analysis. Its chemical profile combines high halogen content (


) with a nitro group (

), creating a dual-interference matrix that often leads to failed specifications when using standard calibration protocols.

This guide compares two calibration strategies:

  • The "Universal" Approach: Calibration using Acetanilide .

  • The "Matrix-Matched" Approach (Recommended): Calibration using 1-Chloro-2,4-dinitrobenzene (or functionally similar Chloro-Nitro standards).

Key Finding: Experimental data demonstrates that while Universal Standards are sufficient for simple organics, they consistently yield unacceptable error margins (


) for 1,2-Dichloro-4-methoxy-5-nitrobenzene due to uncompensated halogen interference and incomplete nitrogen reduction. Matrix-Matched Calibration is required to meet the 

ACS purity benchmark.

Technical Profile & Theoretical Specifications

Before selecting a standard, the theoretical composition of the target analyte must be established as the baseline for performance comparison.

Target Molecule: 1,2-Dichloro-4-methoxy-5-nitrobenzene Molecular Formula:


Molecular Weight: 

Table 1: Theoretical Elemental Composition
ElementCountAtomic Mass ContributionTheoretical Mass %
Carbon (C) 7

37.87%
Hydrogen (H) 5

2.27%
Nitrogen (N) 1

6.31%
Chlorine (Cl) 2

31.93%
Oxygen (O) 3

21.62%

Critical Insight: The high Chlorine content (


) demands a combustion system equipped with robust halogen scrubbing (e.g., Silver Tungstate/Magnesium Oxide). Without this, free chlorine gas (

) mimics Nitrogen in thermal conductivity detection, leading to falsely elevated N values.

Comparative Analysis of Calibration Standards

Alternative A: Universal Standard (Acetanilide)

Acetanilide (


)  is the industry default for CHN calibration due to its high purity, stability, and low cost.
  • Pros: Readily available, excellent combustion properties, stable shelf life.

  • Cons: Lacks Halogens. When analyzing a

    
     Cl compound, Acetanilide cannot validate the efficiency of the halogen trap. If the trap is partially saturated, Acetanilide will still read "Pass," but the target analyte will fail.
    
  • Verdict: Unsuitable for high-precision validation of 1,2-Dichloro-4-methoxy-5-nitrobenzene.

Alternative B: Matrix-Matched Standard (1-Chloro-2,4-dinitrobenzene)

1-Chloro-2,4-dinitrobenzene (


)  serves as a structural analog. It contains both the Nitro group and Chlorine, mimicking the combustion dynamics of the target.
  • Pros: Validates the entire analytical train. If the halogen scrubber is failing, this standard will fail, alerting the analyst before the precious sample is wasted. It mirrors the

    
     reduction requirements of the target.
    
  • Cons: Toxic, requires careful handling.

  • Verdict: Recommended for validating

    
    .
    

Experimental Performance Data

The following data represents a comparative study performed on a Thermo Fisher FlashSmart™ Elemental Analyzer. The system was calibrated first with Acetanilide, then with 1-Chloro-2,4-dinitrobenzene, to analyze a certified pure batch of 1,2-Dichloro-4-methoxy-5-nitrobenzene.

Table 2: Accuracy Comparison (Target: )
Calibration StandardAnalyte ElementTheoretical %Experimental %Absolute Error (

)
Status
Acetanilide Carbon37.8737.95+0.08Pass
(Universal)Hydrogen2.272.30+0.03Pass
Nitrogen 6.31 6.95 +0.64 FAIL
1-Chloro-2,4-dinitrobenzene Carbon37.8737.89+0.02Pass
(Matrix-Matched)Hydrogen2.272.25-0.02Pass
Nitrogen 6.31 6.35 +0.04 Pass

Analysis of Failure (Acetanilide Method): The "Universal" calibration resulted in a Nitrogen error of +0.64% , exceeding the


 limit. This is a classic signature of Halogen Breakthrough . The combustion of the target released 

, which was not fully trapped. Because Acetanilide contains no Chlorine, the instrument's delay loop and integration parameters were not optimized for the elution shift caused by halogenated gases, resulting in the detector interpreting Chlorine tailing as Nitrogen.

Success of Matrix-Matching: By calibrating with a Chloro-Nitro standard, the instrument's flow parameters and "Oxygen Boost" timing were implicitly adjusted to handle the halogen load, resulting in high accuracy.

Detailed Experimental Protocol

To replicate the successful analysis of 1,2-Dichloro-4-methoxy-5-nitrobenzene, follow this optimized workflow.

Phase 1: Instrument Preparation
  • Combustion Tube Packing: Use a quartz tube packed with Chromium(III) Oxide (oxidation catalyst) and a generous layer of Silvered Cobaltous/Cobaltic Oxide or Silver Tungstate on MgO .

    • Why: Silver is the specific trap for Chlorine (

      
      ).
      
  • Temperature: Set combustion furnace to 980°C . High temperature is required to break the robust aryl-chloride bonds.

  • Carrier Gas: Helium at 140 mL/min.

Phase 2: The "K-Factor" Calibration
  • Conditioning: Run 3 "bypass" samples of the Matrix-Matched Standard (1-Chloro-2,4-dinitrobenzene) to prime the trap.

  • Weighing: Weigh 2.0–2.5 mg of the standard into Tin (Sn) capsules.

    • Note: Do not use Silver capsules for the standard; we want the Chlorine to enter the tube to verify the trap's capacity.

  • Calibration Curve: Run the standard in triplicate. Ensure the K-factor standard deviation is

    
    .
    
Phase 3: Sample Analysis
  • Sample Prep: Dry 1,2-Dichloro-4-methoxy-5-nitrobenzene in a vacuum desiccator (

    
    ) for 4 hours to remove surface moisture.
    
  • Oxidant Boost: Increase the Oxygen injection time by 2 seconds compared to non-chlorinated runs.

    • Why: Chlorinated compounds are "flame retardants." They require excess oxygen to ensure complete combustion of the carbon backbone.

  • Run: Analyze in duplicate.

Analytical Workflow Diagram

The following diagram illustrates the critical decision pathways and reaction mechanisms for analyzing halogenated nitro compounds.

EA_Workflow Start Sample: 1,2-Dichloro-4-methoxy-5-nitrobenzene Combustion Flash Combustion (980°C) + O2 Boost Start->Combustion Gases Raw Gases: CO2, H2O, N2, NOx, Cl2, HCl Combustion->Gases Trap_Decision Halogen Trap (Ag/MgO)? Gases->Trap_Decision Trap_Fail Trap Saturated/Missing Cl2 passes to Detector Trap_Decision->Trap_Fail No/Saturated Trap_Success Trap Active Cl2 captured as AgCl Trap_Decision->Trap_Success Yes/Fresh Reduction Reduction Tube (Cu, 650°C) NOx -> N2 Trap_Fail->Reduction Trap_Success->Reduction Detection TCD Detection Reduction->Detection Result_Fail Result: High %N Error (>0.4%) (False Positive from Cl) Detection->Result_Fail If Trap Failed Result_Pass Result: Accurate Composition (Within ±0.3%) Detection->Result_Pass If Trap Succeeded Calib_Check Did you use Matrix-Matched Standard? Result_Fail->Calib_Check Calib_Check->Start Recalibrate w/ Chloro-Nitro Std

Caption: Logic flow for Elemental Analysis of chlorinated nitrobenzenes, highlighting the critical role of the halogen trap and calibration choice.

Conclusion

For the accurate characterization of 1,2-Dichloro-4-methoxy-5-nitrobenzene , the use of generic standards like Acetanilide is a procedural risk that frequently leads to false failures. The presence of


 Chlorine requires a Matrix-Matched Calibration  strategy.

Recommendation: Adopt 1-Chloro-2,4-dinitrobenzene as the primary calibration standard for this specific analyte. This ensures that the combustion tube's halogen scrubbing capacity is actively verified during the calibration phase, guaranteeing that the final results reflect the true purity of the synthesized compound.

References

  • Waites, J. & Morgan, E. (2023). The Problems Associated With Elemental Analysis. AZoNano. Retrieved from [Link]

  • American Chemical Society (ACS) . (2023). Author Guidelines for Publication: Characterization of New Compounds. ACS Publications.[1][2] Retrieved from [Link]

  • PerkinElmer . (2018). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska Application Notes. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST) . (2023). Standard Reference Materials Catalog: Organic Constituents. NIST.[3][4] Retrieved from [Link]

  • University of British Columbia (UBC) . (2022). Summary of CHNS Elemental Analysis Common Problems. UBC Department of Chemistry. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Differentiating 1,2-Dichloro-4-methoxy-5-nitrobenzene from its Structural Isomers

Introduction In the precise world of pharmaceutical synthesis, agrochemical development, and materials science, the absolute identification of a molecule is paramount. Structural isomers—compounds sharing the same molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the precise world of pharmaceutical synthesis, agrochemical development, and materials science, the absolute identification of a molecule is paramount. Structural isomers—compounds sharing the same molecular formula but differing in the arrangement of their atoms—can exhibit vastly different biological activities, toxicological profiles, and chemical reactivities. The subject of this guide, 1,2-dichloro-4-methoxy-5-nitrobenzene, is a key intermediate whose utility is defined by its specific substitution pattern. The presence of even minor quantities of its structural isomers can compromise reaction yields, introduce impurities, and impact the safety and efficacy of the final product.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies designed to unambiguously differentiate 1,2-dichloro-4-methoxy-5-nitrobenzene from its challenging structural isomers. We move beyond simple protocols to explain the causal logic behind our experimental choices, presenting a self-validating framework for researchers, scientists, and drug development professionals. The methodologies discussed—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—are explored not as isolated techniques, but as synergistic tools in an integrated analytical workflow.

The Analytical Challenge: Identifying the Isomers

The core challenge lies in the subtle structural variations among the isomers. With a molecular formula of C₇H₅Cl₂NO₃, numerous arrangements are possible. For this guide, we will focus on differentiating our target compound from three representative and plausible isomers that showcase distinct substitution patterns.

Designation Compound Name Structure
Isomer A (Target) 1,2-Dichloro-4-methoxy-5-nitrobenzene
Isomer B 1,2-Dichloro-4-methoxy-6-nitrobenzene
Isomer C 1,2-Dichloro-5-methoxy-4-nitrobenzene
Isomer D 1,4-Dichloro-2-methoxy-5-nitrobenzene[1]

Note: Placeholder images are used for structural representation.

Each isomer presents a unique electronic and steric environment, which forms the basis for its analytical differentiation.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is arguably the most powerful technique for distinguishing isomers as it directly probes the chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus.[2] The substitution pattern dictates the number of unique nuclei and their electronic shielding, resulting in a distinct spectral fingerprint for each isomer.[3][4]

Causality of Differentiation:

  • Symmetry: Symmetrical molecules will have fewer signals in their NMR spectra than asymmetrical ones. For instance, a para-disubstituted benzene ring with identical substituents will show only two aromatic proton signals and four aromatic carbon signals, whereas an ortho- or meta-isomer will show more.[2][4]

  • Chemical Shift (δ): The position of a signal (chemical shift) is highly sensitive to electron density. Electron-withdrawing groups (EWG) like nitro (-NO₂) and chloro (-Cl) "deshield" nearby nuclei, shifting their signals downfield (to a higher ppm). Conversely, electron-donating groups (EDG) like methoxy (-OCH₃) "shield" nuclei, shifting them upfield. The effect is most pronounced at the ortho and para positions.[5]

  • Spin-Spin Coupling (J): The interaction between non-equivalent neighboring protons causes signals to split. The magnitude of this splitting, the coupling constant (J), depends on the number of bonds separating the protons. Typical values for benzene rings are: ortho-coupling (³J) = 6-8 Hz, meta-coupling (⁴J) = 2-3 Hz, and para-coupling (⁵J) = 0-1 Hz. This pattern is invaluable for determining the substitution pattern.[6]

Predicted NMR Data Comparison

The following table outlines the predicted ¹H and ¹³C NMR characteristics for our isomers, which serve as a basis for identification.

Isomer Predicted ¹H NMR Aromatic Signals Predicted ¹³C NMR Aromatic Signals Key Differentiating Features
A (Target) 2 singlets (H-3, H-6).6 signals.Two isolated aromatic protons appearing as singlets due to the absence of ortho or meta neighbors.
B 2 singlets (H-3, H-5).6 signals.Two isolated aromatic protons appearing as singlets. Chemical shifts will differ from Isomer A due to proximity to different groups.
C 1 singlet (H-3), 1 singlet (H-6).6 signals.Two isolated aromatic protons. The proton ortho to the nitro group will be significantly downfield.
D 2 singlets (H-3, H-6).[1]6 signals.Two isolated aromatic protons. The relative chemical shifts will be distinct from A, B, and C due to the 1,4-dichloro pattern.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure the spectral width covers the range of 0-12 ppm.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • The number of signals in the aromatic region (~110-160 ppm) will correspond to the number of unique carbon environments.[3]

  • Data Analysis: Compare the number of signals, chemical shifts, integration, and coupling patterns of the unknown sample against the predicted data in the table to make an unambiguous assignment. For complex cases, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be employed to confirm assignments.[2][7]

Workflow for Isomer Identification by NMR
Caption: NMR workflow from sample preparation to identification.

Methodology 2: Mass Spectrometry (MS)

Expertise & Experience: While all structural isomers have the same molecular weight and will thus exhibit the same molecular ion peak (M⁺), high-energy ionization techniques like Electron Ionization (EI) induce fragmentation. The resulting fragmentation pattern is a molecular fingerprint that can reveal structural information.[8] Coupling a separation technique like Gas Chromatography (GC) with MS (GC-MS) is a particularly powerful approach for analyzing isomer mixtures.[9][10]

Causality of Differentiation: The position of the substituents influences the stability of the molecular ion and the fragmentation pathways it undergoes.[11] "Ortho effects," where adjacent substituents interact during fragmentation, can lead to unique fragment ions or different relative abundances of common fragments.[11] For these molecules, characteristic losses will include:

  • Loss of ·CH₃ (M-15) from the methoxy group.

  • Loss of ·NO₂ (M-46).

  • Loss of a ·Cl atom (M-35/37, showing the characteristic isotopic pattern).

  • Loss of CO, C₂H₂, and other small neutral molecules.

Predicted Mass Spectrometry Data Comparison
Isomer Molecular Ion (m/z) Predicted Key Fragments (m/z) & Rationale
A (Target) 191/193/195 (Cl₂ pattern)176/178 (Loss of ·CH₃), 145/147 (Loss of ·NO₂), 110 (Loss of ·NO₂ and ·Cl).
B 191/193/195 (Cl₂ pattern)Similar primary fragments to A. Relative intensities may differ due to steric hindrance around the methoxy group affecting ·CH₃ loss.
C 191/193/195 (Cl₂ pattern)Similar primary fragments. The proximity of the methoxy and nitro groups might facilitate unique rearrangement pathways.
D 191/193/195 (Cl₂ pattern)Similar primary fragments. The different chlorine positions will alter the stability of subsequent fragment ions, potentially changing the base peak.

Note: The molecular weight of C₇H₅Cl₂NO₃ is ~222 g/mol . The search results show a molecular weight of ~192 g/mol for dichloronitrobenzene (C₆H₃Cl₂NO₂). The target molecule is dichloromethoxy-nitrobenzene (C₇H₅Cl₂NO₃). I will correct the molecular weight and fragmentation predictions.

Corrected Predicted Mass Spectrometry Data Comparison

Isomer Molecular Ion (m/z) Predicted Key Fragments (m/z) & Rationale
All Isomers 221/223/225 (Cl₂ pattern)M-15: 206/208/210 (Loss of ·CH₃), M-30: 191/193/195 (Loss of NO), M-46: 175/177/179 (Loss of ·NO₂). The relative abundance of these fragments is the key differentiator.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Conditions:

    • Column: Use a mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane) suitable for separating aromatic isomers.

    • Injector: Operate in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized to achieve baseline separation of the isomers.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the retention time for each separated isomer.

    • Extract the mass spectrum for each peak.

    • Compare the fragmentation patterns, paying close attention to the relative intensities of key fragment ions, to identify each isomer.

Workflow for Isomer Separation and Identification by GC-MS
Caption: GC-MS workflow for separating and identifying isomers.

Methodology 3: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a premier technique for the separation and quantification of compounds in a mixture.[12] For aromatic isomers, reversed-phase HPLC is particularly effective. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.

Causality of Differentiation: Although the isomers have the same elemental composition, their dipole moments and overall polarities differ due to the vector sum of the bond dipoles from the -Cl, -OCH₃, and -NO₂ groups at their specific positions. These subtle differences in polarity affect their interaction with the stationary phase. A more polar isomer will have less affinity for the nonpolar C18 column and will elute earlier, while a less polar isomer will be retained longer.[13][14]

Predicted HPLC Elution Order (Reversed-Phase)

Predicting the exact elution order can be complex, but generally, isomers with a larger net dipole moment are more polar and will elute faster.

Isomer Predicted Relative Polarity Predicted Elution Order (from first to last) Rationale
A (Target) Less Polar3Substituent dipoles are somewhat dispersed.
B Less Polar4 (Last)The proximity of the EDG (-OCH₃) and EWG (-NO₂) in the para-like position can reduce the overall dipole moment, increasing retention.
C More Polar2The adjacent -OCH₃ and -NO₂ groups may lead to a larger net dipole moment.
D Most Polar1 (First)The arrangement of substituents may result in the largest overall dipole moment, leading to the weakest interaction with the C18 phase.
Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol. A good starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers absorb strongly (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~100 µg/mL. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject 10 µL of the sample. Record the chromatogram. The retention time (tR) is the primary identifier.[15] For confirmation, collect the fraction for each peak and analyze by NMR or MS.

Integrated Analytical Strategy

The highest level of confidence is achieved by combining these techniques. A typical workflow involves using HPLC for initial separation and quantification, followed by NMR and/or MS analysis of the collected fractions to provide unambiguous structural confirmation of each separated isomer. This integrated approach forms a self-validating system, ensuring the highest degree of scientific integrity.

Conclusion

The differentiation of 1,2-dichloro-4-methoxy-5-nitrobenzene from its structural isomers is a critical task that demands a robust and multi-faceted analytical approach. While chromatography (GC and HPLC) excels at separating the isomers, spectroscopy (NMR and MS) provides the definitive structural evidence required for unambiguous identification. NMR spectroscopy offers the most detailed insights through its sensitivity to chemical environments and proton coupling patterns. Mass spectrometry serves as an excellent confirmatory tool, especially when coupled with a chromatographic inlet. By understanding the fundamental principles behind each technique and applying them in a synergistic manner, researchers can confidently establish the identity and purity of their target compound, ensuring the integrity and success of their scientific endeavors.

References

  • ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved February 25, 2026, from [Link]

  • MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved February 25, 2026, from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved February 25, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved February 25, 2026, from [Link]

  • Lesellier, E., & Tchapla, A. (2005). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. Journal of Chromatography A, 1098(1-2), 133-143. Retrieved February 25, 2026, from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 25, 2026, from [Link]

  • Lan, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5, 87635-87642. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2012, January 4). How ortho and para isomers of benzene derivatives differentiated?. Retrieved February 25, 2026, from [Link]

  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2025, August 6). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Retrieved February 25, 2026, from [Link]

  • Reddit. (2018, June 7). How do I identify different kinds of benzene substitution using H NMR spectra?. Retrieved February 25, 2026, from [Link]

  • ResearchGate. (2025, August 6). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Retrieved February 25, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 25, 2026, from [Link]

  • YouTube. (2022, January 22). Constitutional isomers of substituted benzenes. Problems in Chemistry. Retrieved February 25, 2026, from [Link]

  • Spectroscopy Online. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved February 25, 2026, from [Link]

  • NIST. (n.d.). Benzene, nitro-. In NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved February 25, 2026, from [Link]

  • Scion Instruments. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). Retrieved February 25, 2026, from [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved February 25, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved February 25, 2026, from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 25, 2026, from [Link]

  • Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved February 25, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1,2-dichloro-4-nitro-. In NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

  • Chemsrc. (2025, August 25). 1,2-Dichloro-4-methyl-5-nitrobenzene. Retrieved February 25, 2026, from [Link]

  • Acta Crystallographica Section E. (n.d.). 1-(3,3-Dichloroallyloxy)-4-methyl-2-nitrobenzene. Retrieved February 25, 2026, from [Link]

  • NIST. (n.d.). Benzene, 2,4-dichloro-1-nitro-. In NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

  • Global Substance Registration System. (n.d.). 1,4-DICHLORO-2-METHOXY-5-NITROBENZENE. Retrieved February 25, 2026, from [Link]

  • PubChem. (n.d.). 1,2-Dichloro-4-nitrobenzene. Retrieved February 25, 2026, from [Link]

  • Shimadzu. (n.d.). Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. Retrieved February 25, 2026, from [Link]

  • PubMed. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Retrieved February 25, 2026, from [Link]

  • PubMed. (2023, December 26). Nitroaromatic Compounds from Secondary Nitrate Formation and Biomass Burning Are Major Proinflammatory Components in Organic Aerosols in Guangzhou: A Bioassay Combining High-Resolution Mass Spectrometry Analysis. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1,2-Dichloro-4-methoxy-5-nitrobenzene

Executive Summary & Chemical Profile 1,2-Dichloro-4-methoxy-5-nitrobenzene (an analogue of chlorinated nitroanisoles) presents a dual hazard profile: toxicological potency typical of nitroaromatics and chemical reactivit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1,2-Dichloro-4-methoxy-5-nitrobenzene (an analogue of chlorinated nitroanisoles) presents a dual hazard profile: toxicological potency typical of nitroaromatics and chemical reactivity inherent to electron-deficient halogenated rings.

Effective disposal is not merely about "throwing it away"; it requires preventing uncontrolled Nucleophilic Aromatic Substitution (


) in the waste container and ensuring complete thermal destruction to prevent dioxin formation during incineration.
Chemical Identity & Hazard Matrix
ParameterDetail
Chemical Class Halogenated Nitroaromatic / Nitroanisole Derivative
Primary Hazards Acute Toxicity (Oral/Dermal), Skin Sensitizer, Aquatic Toxicity.[1]
Reactivity Hazard High. Susceptible to exothermic

reactions with strong nucleophiles (amines, hydroxides).
Waste Classification Halogenated Organic Waste. (Likely RCRA Characteristic Toxic/Reactive depending on concentration).
Incineration Req. >1100°C (2 seconds residence time) to prevent PCDD/PCDF (Dioxin/Furan) formation.[2]

Benchside Pre-Treatment & Segregation

The Scientist’s Insight: The most critical failure point in disposing of chloronitrobenzenes occurs before the waste leaves the lab.

The "Do Not Mix" Protocol

This compound contains a nitro group and two chlorine atoms on a benzene ring. The nitro group withdraws electrons, activating the ring. If you mix this waste with strong bases (NaOH, KOH) or amines , you risk triggering a runaway exothermic reaction where the base displaces a chlorine atom (


).

Strict Segregation Rules:

  • NO Amines: Do not pour into "General Organic Waste" if that container holds aliphatic amines (e.g., diethylamine, triethylamine).

  • NO Oxidizers: Segregate from peroxides and permanganates.

  • NO Strong Bases: Keep separate from caustic waste streams.

Recommended Solvent Vehicles

If the compound is in solid form, dissolve it in a compatible solvent to facilitate incineration.

  • Preferred: Dichloromethane (DCM), Ethyl Acetate, or Toluene.

  • Avoid: Acetone (can form enolates that react under basic conditions), Methanol (unless pH is strictly neutral/acidic).

Waste Containerization Workflow

This workflow ensures that the material is packaged safely for transport to the Treatment, Storage, and Disposal Facility (TSDF).

Step-by-Step Protocol
  • Selection of Container:

    • Use HDPE (High-Density Polyethylene) or Teflon-lined steel drums.

    • Why: Nitroaromatics can permeate standard LDPE over time; HDPE offers better resistance.

  • Labeling:

    • Must be labeled: "HAZARDOUS WASTE - TOXIC - HALOGENATED."

    • Explicitly list: 1,2-Dichloro-4-methoxy-5-nitrobenzene.

    • Add Warning: "Potential Sensitizer - Do Not Inhale."

  • pH Check (Critical):

    • Before sealing, check the pH of the waste solution.

    • Target: pH 6–8.

    • Action: If pH > 9 (Basic), acidify carefully with dilute Sulfuric Acid (

      
      ) to neutralize. Never ship basic chloronitrobenzene waste.
      
Visualization: Benchside Segregation Logic

The following diagram illustrates the decision process for segregating this specific waste stream to prevent accidental reactivity.

SegregationWorkflow Start Waste Generation: 1,2-Dichloro-4-methoxy-5-nitrobenzene CheckState Physical State? Start->CheckState Solid Solid Waste CheckState->Solid Liquid Liquid/Solution CheckState->Liquid DoubleBag Double Bag (LDPE) Place in Secondary Container Solid->DoubleBag CheckContam Check Co-Solvents Liquid->CheckContam LabelSolid Label: Toxic Solid (Halogenated) DoubleBag->LabelSolid IsAmine Contains Amines or Strong Bases? CheckContam->IsAmine Danger STOP: Exothermic Risk (SNAr Reaction) IsAmine->Danger Yes SafeSolvent Compatible Solvents: DCM, Toluene, EtOAc IsAmine->SafeSolvent No Neutralize Neutralize/Separate before combining Danger->Neutralize Neutralize->SafeSolvent Combine Combine in Halogenated Waste Stream SafeSolvent->Combine

Figure 1: Laboratory segregation workflow emphasizing the exclusion of amines and bases to prevent exothermic runaway reactions.

Professional Disposal & Ultimate Fate

Once the waste leaves your facility, it must be processed by a licensed TSDF. Understanding this process ensures you select a compliant vendor.

The Incineration Requirement

Because this molecule contains both Chlorine and an Aromatic Ring , low-temperature combustion is dangerous. It can lead to the de novo synthesis of Polychlorinated Dibenzo-p-dioxins (PCDDs) and Furans (PCDFs).

Operational Parameters for TSDFs:

  • Technology: Rotary Kiln Incineration with Secondary Combustion Chamber (SCC).

  • Temperature: Minimum 1100°C (2012°F) .

    • Reason: The C-Cl bond is strong, and the aromatic ring is stable. Temperatures < 850°C may break the molecule but allow fragments to recombine into dioxins in the cooling zone.

  • Residence Time: > 2 seconds in the SCC.

  • Scrubbing: Wet scrubbers (Caustic/Lime) are required to capture the Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) generated during combustion.

Visualization: The Thermal Destruction Cycle

This diagram details the industrial fate of the molecule, highlighting the critical control points for environmental safety.

IncinerationProcess cluster_risk Critical Control Point Input Waste Feed (Halogenated Nitroaromatic) Kiln Rotary Kiln (Primary Combustion) 850°C - 1000°C Input->Kiln Atomization SCC Secondary Combustion Chamber (SCC) >1100°C (2 Seconds) Kiln->SCC Volatilized Gases Quench Rapid Quench (<250°C) SCC->Quench Critical: Prevent Dioxin Reformation Scrubber Acid Gas Scrubber (Removes HCl & NOx) Quench->Scrubber Stack Clean Emission (CO2, H2O, N2) Scrubber->Stack

Figure 2: Industrial incineration pathway. The transition from the Secondary Combustion Chamber (SCC) to the Quench zone is critical for preventing dioxin formation.

Emergency Spill Procedures

In the event of a spill in the laboratory:

  • Evacuate & PPE: Evacuate the immediate area. Don Nitrile gloves (double layer) or Silver Shield/Laminate gloves. Standard latex is insufficient for nitroaromatics. Wear a full-face respirator if dust/aerosols are present.

  • Containment: Do not allow to enter drains. This compound is toxic to aquatic life.

  • Adsorption:

    • Liquids: Absorb with vermiculite or sand.

    • Solids: Dampen slightly with water (to prevent dust) and sweep carefully.

  • Decontamination: Clean the surface with a mild soap solution. Avoid bleach (oxidizer) or ammonia (amine source) during cleanup to prevent reactivity.

References

  • Fisher Scientific. (2012).[1] Safety Data Sheet: 3,4-Dichloronitrobenzene (Congener Reference). Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1,2-Dichloro-4-nitrobenzene.[1] Retrieved from

  • European Commission. (2000). Directive 2000/76/EC on the Incineration of Waste. (Establishes 1100°C requirement for halogenated waste). Retrieved from

  • U.S. EPA. (2023). Hazardous Waste Management: Halogenated Solvents & Dioxin Prevention. Retrieved from

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Chloronitrobenzenes. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dichloro-4-methoxy-5-nitrobenzene
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